Nebivolol hydrochloride
Description
Evolution of Beta-Blocker Therapy
The journey of beta-blocker development began with the groundbreaking work of Sir James Black, who synthesized the first clinically useful agents, leading to a revolution in cardiovascular pharmacotherapy. openaccessjournals.comrevespcardiol.org The progression from the first to the third generation is characterized by a refinement in their mechanism of action, aiming to maximize cardiac benefits while minimizing potential side effects.
The initial wave of beta-blockers is defined by their non-selective action. researchgate.netopenaccessjournals.com These agents, with propranolol (B1214883) being the prototype, block both β1- and β2-adrenergic receptors. nih.govopenaccessjournals.comrevespcardiol.org While the blockade of β1-receptors in the heart muscle is therapeutically beneficial for conditions like hypertension and angina, the simultaneous blockade of β2-receptors in other tissues, such as the bronchi and peripheral blood vessels, can lead to undesirable effects. openaccessjournals.comphysio-pedia.com
To address the limitations of non-selective agents, second-generation beta-blockers were developed. openaccessjournals.com These drugs are characterized by their cardioselectivity, showing a higher affinity for β1-receptors, which are predominant in cardiac tissue, than for β2-receptors. nih.govresearchgate.netphysio-pedia.com This selectivity reduces the risk of bronchoconstriction and other side effects associated with β2-blockade. openaccessjournals.com Prominent examples of this class include atenolol (B1665814), bisoprolol (B1195378), and metoprolol (B1676517). openaccessjournals.comrevespcardiol.org
The most recent evolution in this class is the third generation of beta-blockers, which possess an additional, crucial property: vasodilation. revespcardiol.orgrevespcardiol.org These agents, often called vasodilating β-blockers, combine β-receptor blockade with actions that relax blood vessels. revespcardiol.orgnih.gov This vasodilation is achieved through various mechanisms, such as blocking α1-adrenergic receptors (as seen with carvedilol (B1668590) and labetalol) or, in the case of nebivolol (B1214574), by promoting the release of nitric oxide (NO) from the endothelium. revespcardiol.orgrevespcardiol.org
This dual action provides significant therapeutic advantages. The vasodilatory effect reduces peripheral vascular resistance, which, combined with the negative chronotropic effects of β-blockade, contributes to lowering blood pressure. revespcardiol.orgpatsnap.com Unlike earlier generations, third-generation agents tend to maintain or even improve cardiac output and left ventricular function. revespcardiol.orgrevespcardiol.org Furthermore, compounds like nebivolol and carvedilol often have neutral or beneficial effects on glucose and lipid metabolism, a notable advantage over the potentially negative metabolic impact of non-vasodilating beta-blockers. openaccessjournals.comrevespcardiol.org
Table 1: Comparison of Beta-Blocker Generations
| Generation | Selectivity | Primary Mechanism of Action | Key Differentiating Feature | Representative Compounds |
|---|---|---|---|---|
| First | Non-selective (β1 and β2) nih.gov | Competitive antagonism of β1- and β2-adrenergic receptors. openaccessjournals.com | Equal blockade of β1 and β2 receptors. | Propranolol, Pindolol, Nadolol revespcardiol.orgrevespcardiol.orgahajournals.org |
| Second | Cardioselective (β1 > β2) nih.gov | Competitive antagonism primarily of β1-adrenergic receptors. openaccessjournals.com | Higher affinity for cardiac β1 receptors. researchgate.net | Atenolol, Metoprolol, Bisoprolol openaccessjournals.comrevespcardiol.org |
| Third | Varies (Selective or Non-selective) revespcardiol.org | β-adrenoceptor blockade plus vasodilating effects. revespcardiol.org | Ancillary property of vasodilation. nih.govoup.com | Nebivolol, Carvedilol, Labetalol (B1674207) openaccessjournals.comrevespcardiol.org |
Overview of Nebivolol Hydrochloride
This compound stands out within the third generation as a compound with a unique pharmacological profile. researchgate.net It is a racemic mixture composed of two enantiomers, d-nebivolol and l-nebivolol, which possess distinct but complementary actions. ahajournals.orgresearchgate.net
Nebivolol is distinguished by its high selectivity for the β1-adrenergic receptor. nih.govresearchgate.net The d-enantiomer of nebivolol is primarily responsible for this potent and selective β1-antagonist activity. researchgate.netdrugbank.com Research on its receptor binding profile demonstrates a significantly greater affinity for β1-receptors compared to β2-receptors and other receptor types, which underpins its cardioselective nature. drugbank.comtocris.com This high degree of selectivity is a key factor in its therapeutic action, focusing its effects on the cardiovascular system. patsnap.comdrugbank.com
Table 2: Receptor Binding Profile of this compound
| Receptor | Ki (nM) |
|---|---|
| β1 | 0.88 |
| 5-HT1A | 20 |
| β2 | 44 |
| 5-HT2 | 700 |
| α1 | 1160 |
| H1 | 2400 |
| D2 | 4000 |
Source: Data from Pauwels et al. (1988) as cited by Tocris Bioscience. tocris.com Ki represents the dissociation constant, with lower values indicating higher binding affinity.
The defining characteristic of nebivolol is its dual mechanism of action, which combines the β1-blockade of its d-enantiomer with the vasodilatory effects attributed to its l-enantiomer (B50610). researchgate.netdrugbank.com
Concurrently, the l-enantiomer of nebivolol stimulates the production of nitric oxide (NO), a potent vasodilator. patsnap.comdrugbank.com This effect is mediated through the endothelial L-arginine/nitric oxide pathway. researchgate.nettandfonline.comnih.gov Specifically, l-nebivolol is understood to act as an agonist at β3-adrenergic receptors on endothelial cells, which stimulates endothelial nitric oxide synthase (eNOS) to increase the synthesis and release of NO. researchgate.netdrugbank.comnih.gov The resulting vasodilation leads to a decrease in peripheral vascular resistance, which complements the cardiac effects of the β1-blockade. patsnap.comdrugbank.comtandfonline.com This unique, NO-dependent vasodilatory action is not a feature of other beta-blocker classes and distinguishes nebivolol even from other third-generation agents. researchgate.netnih.gov
Historical Context of Clinical Use and Market Introduction
Nebivolol was patented in 1983 and first introduced for medical use in 1997. wikipedia.org It has a long history of clinical use in Europe, having been registered in the Netherlands since 1995 and approved in various European countries for the treatment of hypertension and stable chronic heart failure. jacc.orggeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Its use in Europe for nearly a decade preceded its entry into the U.S. market. jacc.orgnih.gov
The United States Food and Drug Administration (FDA) granted approval for this compound on December 17, 2007, for the treatment of hypertension. clincalc.comnih.govdrugbank.comfda.gov The initial approval was for tablets for oral administration. clincalc.comdrugs.com In Europe, it is indicated for both essential hypertension and the treatment of stable mild and moderate chronic heart failure in elderly patients over 70 years, in addition to standard therapies. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Key Approval Dates for Nebivolol
| Region/Authority | Approval Date | Indication |
|---|---|---|
| Netherlands (Innovator Product) | October 19, 1995 | Hypertension |
| Europe (General Use) | 1997 | Medical Use |
| United States (FDA) | December 17, 2007 | Hypertension |
| Europe (Expanded Indication) | Established by 2008 | Chronic Heart Failure (>70 years) |
Rationale for Comprehensive Academic Review
A detailed academic review of this compound is warranted due to its distinct characteristics that set it apart from other beta-blockers and its evolving therapeutic applications.
Addressing Gaps in Understanding Unique Pharmacological Profile
This compound is a racemic mixture of two enantiomers, d-nebivolol and l-nebivolol. nih.gov This composition is central to its unique pharmacological profile. The d-enantiomer is responsible for the drug's highly selective β1-adrenergic receptor antagonist activity. tandfonline.com In fact, nebivolol exhibits the highest β1-receptor affinity among clinically available beta-blockers. jacc.orgnih.gov
Further research has revealed that nebivolol's effect on NO production is linked to its action as a β3-adrenergic receptor agonist. researchgate.netahajournals.orgjyoungpharm.org This stimulation of β3-receptors activates a signaling pathway that leads to the production of nitric oxide, an effect not shared by traditional beta-blockers like atenolol. ahajournals.orgnih.govnih.gov This mechanism contributes to nebivolol's unique hemodynamic profile, where it lowers blood pressure while preserving cardiac output and stroke volume. jacc.orgdrugbank.com
Exploring Broader Therapeutic Implications Beyond Conventional Beta-Blockade
The unique pharmacological actions of nebivolol suggest therapeutic benefits that extend beyond simple blood pressure reduction. Its ability to enhance nitric oxide bioavailability and improve endothelial function has significant implications for cardiovascular health. jacc.orgnih.govahajournals.org Endothelial dysfunction is a key factor in the pathophysiology of major cardiovascular diseases, including hypertension and atherosclerosis. jacc.orgtandfonline.com
Studies have demonstrated that nebivolol can reverse endothelial dysfunction in patients with essential hypertension, an effect not observed with the traditional beta-blocker atenolol, even with comparable blood pressure control. ahajournals.orgahajournals.org By increasing both stimulated and basal release of nitric oxide, nebivolol may offer additional vascular protection. ahajournals.orgahajournals.org This includes reducing oxidative stress, which can inactivate NO, and inhibiting vascular smooth muscle proliferation, suggesting a potential anti-atherosclerotic role. dovepress.compatsnap.com
Furthermore, the vasodilating properties of nebivolol may be beneficial in specific patient populations. For instance, its NO-mediated mechanism may facilitate penile erection, making it a more suitable option for hypertensive patients with erectile dysfunction compared to other beta-blockers. tandfonline.com There is also emerging research suggesting that nebivolol could be a promising option for improving endothelial dysfunction and pulmonary vascular remodeling in conditions like pulmonary hypertension. jacc.org These broader therapeutic implications, stemming from its unique NO-potentiating and antioxidant effects, highlight the need for continued investigation into the full clinical potential of this compound. nih.govdovepress.compatsnap.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXHQAEWHKGCW-BIISKSHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049065 | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152520-56-4, 169293-50-9 | |
| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac Nebivolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action
β1-Adrenergic Receptor Antagonism
At the core of nebivolol's therapeutic action is its high selectivity for β1-adrenergic receptors, which are predominantly located in cardiac tissue. This selectivity is crucial to its favorable pharmacological profile.
Selective Inhibition of Cardiac β1-Receptors
Nebivolol (B1214574) is a highly selective β1-adrenergic receptor antagonist. ijcva.org This selectivity means it has a much greater affinity for β1 receptors than for β2 receptors, which are found in bronchial and vascular smooth muscle. The d-enantiomer of nebivolol is primarily responsible for this potent β1-blocking activity. researchgate.net In vitro studies have demonstrated that nebivolol's affinity for β1 receptors is significantly higher than that of other well-known beta-blockers like bisoprolol (B1195378) and metoprolol (B1676517). researchgate.net This high degree of selectivity is believed to contribute to a lower incidence of certain side effects, such as bronchospasm, that can be associated with non-selective beta-blockers. ijcva.org
One study reported that nebivolol has a 321-fold higher affinity for human cardiac β1-receptors compared to β2-receptors, making it more selective than any other beta-blocker in its class. researchgate.net Another study concluded that nebivolol is approximately 3.5 times more selective for β1-adrenoceptors than bisoprolol in the human myocardium.
Comparative β1/β2 Selectivity of Beta-Blockers in Human Myocardium
| Compound | KH(β1)nM | KL(β2)nM | β1/β2 Selectivity |
|---|---|---|---|
| Nebivolol | 1.46 ± 0.30 | 469 ± 136 | 321 |
| Bisoprolol | 36.5 ± 22.7 | 3751 ± 2142 | 103 |
| Metoprolol | 43.0 ± 18.0 | 3186 ± 1400 | 74 |
| Betaxolol | 6.19 ± 0.92 | 576 ± 172 | 93 |
| Celiprolol | 120 ± 24 | 8292 ± 2862 | 69 |
| Carvedilol (B1668590) | 1.14 ± 0.28 | 1.14 ± 0.28 | 1.0 |
| Bucindolol | 2.35 ± 0.62 | 2.35 ± 0.62 | 1.0 |
| Propranolol (B1214883) | 2.88 ± 0.62 | 2.88 ± 0.62 | 1.0 |
Effects on Cardiac Electrophysiology and Contractility
By blocking β1-adrenergic receptors in the heart, nebivolol modulates key aspects of cardiac function, including heart rate and the force of contraction.
The blockade of cardiac β1-receptors by nebivolol leads to a decrease in heart rate, a phenomenon known as a negative chronotropic effect. ijcva.org This is achieved by antagonizing the effects of catecholamines (such as adrenaline and noradrenaline) at the sinoatrial (SA) node, the heart's natural pacemaker. The result is a slowing of the heart's rhythm. Clinical studies have consistently demonstrated that nebivolol effectively reduces heart rate in patients. For instance, a study comparing nebivolol with atenolol (B1665814) showed that while both drugs significantly reduced blood pressure, nebivolol also led to a significant reduction in heart rate. nih.gov
Effect of Nebivolol on Heart Rate in Clinical Trials
| Study | Dosage | Change in Heart Rate |
|---|---|---|
| Kamp et al. 2003 | 5 mg/day | Significant reduction compared to baseline |
| Mazza et al. 2002 | 2.5-5 mg | Significant reduction in elderly patients |
In addition to slowing the heart rate, nebivolol also exerts a negative inotropic effect, meaning it reduces the force of myocardial contraction. ijcva.org This is a direct consequence of β1-receptor blockade in the ventricular myocardium. By inhibiting the stimulatory effects of catecholamines, nebivolol leads to a decrease in the contractility of the heart muscle. A study on human endomyocardial biopsies found that nebivolol induced a concentration-dependent decrease in peak tension, with a maximal effect of a 55% reduction at a concentration of 10 μM. ahajournals.org
Nitric Oxide (NO) Pathway Modulation
A key feature that distinguishes nebivolol from other beta-blockers is its ability to modulate the nitric oxide (NO) pathway, leading to vasodilation. nih.govnih.gov This effect is primarily attributed to the l-enantiomer (B50610) of nebivolol.
Stimulation of Endothelial Nitric Oxide Synthase (eNOS)
Nebivolol stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelial cells lining the blood vessels. ahajournals.org The proposed mechanism for this stimulation involves an agonistic effect on β3-adrenergic receptors, which are also present on endothelial cells. ahajournals.org Activation of these receptors is thought to initiate a signaling cascade that leads to the activation of eNOS and subsequent NO production. ahajournals.org This increase in NO bioavailability contributes to vasodilation and a reduction in peripheral vascular resistance. nih.gov
Research has shown that nebivolol stimulates endothelial NO release with relatively slow kinetics (75 ± 5 nM/s). nih.govresearchgate.net Furthermore, the ratio of cytoprotective NO to cytotoxic peroxynitrite (ONOO-) for nebivolol was found to be 1.80 ± 0.10, which is significantly higher than that observed with other agents like ATP. nih.govresearchgate.net
Nebivolol-Stimulated Nitric Oxide and Peroxynitrite Release in Human Endothelial Cells
| Parameter | Value |
|---|---|
| Rate of NO Release | 75 ± 5 nM/s |
| [NO]/[ONOO-] Ratio | 1.80 ± 0.10 |
Antioxidant Properties and Reduction of Oxidative Stress
Beyond its effects on NO production, nebivolol exhibits significant antioxidant properties, which may contribute to its protective effects against hypertension-related organ damage. monash.edu It has been shown to reduce systemic oxidative stress in healthy volunteers. nih.gov Studies in patients with cardiac syndrome-X have demonstrated that nebivolol treatment leads to a significant reduction in myeloperoxidase (MPO) activity and malondialdehyde (MDA) levels, which are markers of oxidative stress. researchgate.net Conversely, the same study showed a significant increase in superoxide (B77818) dismutase (SOD) activity, an important antioxidant enzyme. researchgate.net
A key mechanism underlying the antioxidant effects of nebivolol is its ability to inhibit the activity of NAD(P)H oxidase, a major source of vascular superoxide. nih.gov In angiotensin II-treated rats, nebivolol, but not metoprolol, normalized endothelial function, reduced superoxide formation, and inhibited the upregulation of NAD(P)H oxidase activity and expression. nih.gov Nebivolol has been shown to interfere with the assembly of NAD(P)H oxidase by inducing a dissociation of its subunits, such as p67(phox) and Rac1. nih.gov Furthermore, in a model of ethanol-induced cardiac toxicity, nebivolol prevented the up-regulation of Nox2/NADPH oxidase and subsequent lipoperoxidation. nih.gov
| Parameter | Effect of Nebivolol |
|---|---|
| Enzyme Activity | Inhibited |
| Subunit Assembly (p67phox, Rac1) | Inhibited/Dissociated |
| Superoxide Formation | Reduced |
| Nox2 Expression | Reduced |
Scavenging of Reactive Oxygen Species (ROS)
Research has shown that nebivolol's interaction with the plasma membrane contributes to its effectiveness as a chain-breaking antioxidant. nih.gov By directly neutralizing ROS, nebivolol helps to protect cells from oxidative damage, which is implicated in the pathophysiology of numerous cardiovascular diseases. nih.govphysiology.org This direct scavenging capacity distinguishes it from other beta-blockers and complements its other mechanisms of action. nih.gov
Prevention of eNOS Uncoupling
A critical mechanism underlying the vascular benefits of nebivolol hydrochloride is its ability to prevent the uncoupling of endothelial nitric oxide synthase (eNOS). jacc.org Under conditions of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide radicals (O₂⁻) instead of the vasodilator nitric oxide (NO). jacc.orgoup.com Nebivolol has been shown to prevent this pathological shift. jacc.orgresearchgate.net
In experimental models of hyperlipidemia and angiotensin II-induced oxidative stress, nebivolol, unlike other β-blockers such as metoprolol and atenolol, normalizes endothelial function by preventing eNOS uncoupling. jacc.org This action reduces vascular superoxide production and inhibits the activity of NADPH oxidase, a major source of vascular ROS. jacc.orgscience.gov By maintaining the coupled state of eNOS, nebivolol ensures continued production of NO while simultaneously reducing the generation of harmful superoxide radicals. jacc.org This "recoupling" effect has been observed in endothelial cells where treatment with nebivolol led to an increase in NO and a decrease in superoxide and peroxynitrite (ONOO⁻) levels. jacc.orgnih.gov
Impact on Nitric Oxide Bioavailability
This compound significantly enhances the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system. nih.govdovepress.comtandfonline.com This effect is central to its vasodilatory and endothelial-protective actions. The increase in NO bioavailability is achieved through several complementary mechanisms. researchgate.netjacc.org
Firstly, nebivolol stimulates NO production by activating eNOS. jacc.orgresearchgate.net Secondly, by scavenging ROS and preventing eNOS uncoupling, it reduces the degradation and inactivation of newly synthesized NO. nih.govjacc.org Superoxide anions rapidly react with NO to form peroxynitrite, a potent oxidant that reduces NO bioavailability and contributes to vascular damage. dovepress.comtandfonline.com By mitigating superoxide production, nebivolol preserves the vasoprotective NO pool. jacc.orgdovepress.com
Studies in hypertensive patients and various experimental models have confirmed that treatment with nebivolol improves endothelium-dependent vasodilation and increases NO bioavailability. researchgate.net This leads to a reduction in peripheral vascular resistance and improvements in arterial distensibility. researchgate.netnih.gov The favorable balance between NO and peroxynitrite is a key aspect of nebivolol's action; research has shown the ratio of [NO]/[ONOO⁻] is significantly higher with nebivolol compared to other endothelial stimulants. nih.gov
Interactions with Other Receptor Systems
β3-Adrenergic Receptor-Mediated Effects
Beyond its high selectivity as a β1-adrenergic receptor antagonist, this compound also functions as an agonist at the β3-adrenergic receptor. nih.govoatext.complos.orgnih.gov This interaction is a cornerstone of its unique vasodilatory properties, as it directly links to the stimulation of the L-arginine/nitric oxide pathway in the endothelium. nih.govnih.gov
Activation of β3-adrenergic receptors by nebivolol triggers a signaling cascade that leads to the activation of eNOS and subsequent NO release. researchgate.netplos.org This effect has been demonstrated in the human heart and vasculature and is not shared by other β1-selective blockers like atenolol. nih.gov The vasodilatory effect can be blocked by selective β3-AR antagonists, confirming the essential role of this receptor in nebivolol's mechanism. nih.gov This β3-agonism contributes to improved endothelial function, a reduction in systemic vascular resistance, and cardioprotective effects. oatext.complos.org
Cardiac Nitric Oxide Production
Nebivolol stimulates the production of nitric oxide not only in the peripheral vasculature but also directly within the heart. oatext.com This cardiac NO production is mediated through its agonist activity at β3-adrenergic receptors. oatext.complos.org Studies have shown that nebivolol induces a dose-dependent increase in cardiac NO, an effect that is abolished by β3-receptor antagonists. oatext.com
The signaling pathway initiated by β3-receptor activation in the heart leads to the overexpression and activation of nitric oxide synthase isoforms. oatext.complos.org Research indicates that nebivolol can enhance the activity of both endothelial NOS (eNOS) and neuronal NOS (nNOS) in the myocardium following myocardial infarction. plos.org Another study demonstrated that nebivolol leads to the overexpression of inducible NO synthase (iNOS) in the heart. oatext.com This localized increase in cardiac NO is believed to contribute to the beneficial hemodynamic effects observed with nebivolol treatment in conditions like heart failure, potentially by improving the heart's energetic balance. oatext.comnih.gov
Myofilament Calcium Desensitization
Nebivolol has been shown to directly impact cardiac myofilament function by inducing calcium desensitization. This means that a higher concentration of calcium is required to achieve the same level of muscle force, which can be beneficial in conditions of hypercontractility and diastolic dysfunction.
In studies using skinned cardiac trabeculae from rabbits, nebivolol (at 10⁻⁶ M) caused a significant rightward shift in the force-pCa curve, indicating a decrease in myofilament calcium sensitivity. This effect was not observed with other beta-blockers like propranolol or carvedilol. A similar desensitizing effect was noted in myocardial tissue from human failing hearts. This mechanism is distinct from its receptor-blocking activities and contributes to its effects on myocardial contractility.
However, the effect may vary depending on the specific pathology. In a mouse model of hypertrophic cardiomyopathy (HCM), nebivolol induced a more pronounced myofilament Ca²⁺ desensitization compared to wild-type mice. Conversely, in cardiac muscle strips from three HCM patients with specific mutations, nebivolol did not have a significant effect on myofilament Ca²⁺ sensitivity, suggesting that the response may be species- or mutation-dependent.
| Tissue Source | Condition | Control (pCa₅₀) | Nebivolol (10⁻⁶ M) (pCa₅₀) | Change in pCa₅₀ |
|---|---|---|---|---|
| Rabbit Myocardium | Normal | 5.72 ± 0.05 | 5.57 ± 0.05 | -0.15 |
| Human Myocardium | Failing Heart | Shift of 0.16 ± 0.04 pCa units to the right | -0.16 |
Absence of α1-Adrenergic Receptor Blocking Action
This compound is a third-generation beta-blocker distinguished by its unique pharmacological profile. nih.gov A key feature that differentiates it from other vasodilatory beta-blockers, such as carvedilol and labetalol (B1674207), is its lack of significant α1-adrenergic receptor blocking activity at therapeutic concentrations. ijpsjournal.comnih.govresearchgate.net While carvedilol and labetalol exert their vasodilatory effects primarily through the antagonism of α1-adrenergic receptors, nebivolol achieves vasodilation through a distinct pathway. nih.govresearchgate.netnih.gov
The principal mechanism underlying nebivolol's vasodilatory properties involves the potentiation of the L-arginine/nitric oxide (NO) pathway. researchgate.netpatsnap.com Specifically, the l-enantiomer of nebivolol stimulates endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, leading to increased production of NO. nih.govresearchgate.net This elevation in NO bioavailability results in smooth muscle relaxation and subsequent vasodilation. patsnap.com This NO-mediated mechanism is a defining characteristic of nebivolol and stands in contrast to the α1-receptor antagonism of other agents. researchgate.net
Research findings have consistently demonstrated nebivolol's high selectivity for β1-receptors with minimal to no activity at α1-receptors in clinical settings. drugbank.comnih.gov An investigation into the cardiovascular properties of d,l-nebivolol in pithed rats found that up to a dose of 10(-5) mol/kg, the compound exhibited no α1-adrenergic receptor antagonistic properties. nih.gov Other research has noted that any inhibition of peripheral α1-receptor activity by nebivolol occurs only at supratherapeutic doses, which are not relevant to its clinical use. researchgate.net
While the predominant view is that nebivolol lacks α1-blocking action, one in vitro study using thoracic aortic rings from rats suggested that nebivolol-induced relaxation could result from a combination of β3-receptor activation and some inhibition of α1-adrenergic receptors. nih.gov However, the primary mechanism widely accepted and demonstrated in human studies is its unique NO-dependent vasodilation, coupled with its high β1-selectivity. researchgate.net
The following table summarizes the distinct mechanisms of vasodilation among different third-generation beta-blockers, highlighting the absence of significant α1-adrenergic blockade for nebivolol.
| Compound | Primary Adrenergic Action | Primary Vasodilatory Mechanism | α1-Adrenergic Receptor Blocking Action |
| Nebivolol | Selective β1-Antagonist | Nitric Oxide (NO) release via β3-Agonism | Absent at therapeutic doses nih.govresearchgate.net |
| Carvedilol | Non-selective β1/β2-Antagonist | α1-Antagonism | Present nih.govdrugs.comnih.gov |
| Labetalol | Non-selective β1/β2-Antagonist | α1-Antagonism | Present nih.govresearchgate.net |
Pharmacodynamics and Hemodynamic Effects
Central Hemodynamics and Arterial Stiffness
Studies have demonstrated that nebivolol (B1214574) has a notable impact on central blood pressure and arterial stiffness, which are key independent predictors of cardiovascular morbidity and mortality. nih.gov Its effects differ from older generations of beta-blockers, which have been associated with less significant reductions in cardiovascular events. nih.gov
Reduction in Central Systolic and Diastolic Blood Pressure
Nebivolol has been shown to effectively lower central blood pressure. In a study involving 26 patients with Stage I hypertension, three months of treatment with nebivolol resulted in a significant decrease in central blood pressure from a mean of 129.9 ± 12.3 mmHg to 122.3 ± 10.3 mmHg. nih.govscielo.brresearchgate.net This reduction in central pressure occurs alongside significant decreases in peripheral systolic and diastolic blood pressure. nih.govscielo.brresearchgate.net The ability of nebivolol to lower central aortic pressure is a beneficial hemodynamic effect that may contribute to reducing cardiovascular risk. nih.gov
Table 1: Effect of Nebivolol on Central and Peripheral Blood Pressure
| Parameter | Baseline (Mean ± SD) | After 3 Months of Nebivolol (Mean ± SD) | P-value |
|---|---|---|---|
| Central Blood Pressure (mmHg) | 129.9 ± 12.3 | 122.3 ± 10.3 | 0.0083 |
| Peripheral Systolic BP (mmHg) | Not specified | Significant Decrease | 0.0020 |
| Peripheral Diastolic BP (mmHg) | Not specified | Significant Decrease | 0.0049 |
Effects on Pulse Pressure
Nebivolol demonstrates a more favorable effect on aortic pulse pressure compared to non-vasodilating beta-blockers like atenolol (B1665814). In a study comparing the two, nebivolol reduced aortic pulse pressure to a significantly greater extent than atenolol (a reduction of 16 mmHg vs. 11 mmHg, respectively). nih.govnih.gov Another study reported that after four weeks of treatment, aortic pulse pressure decreased from 51 ± 2 mmHg to 35 ± 2 mmHg in the nebivolol group, a more substantial reduction than observed with atenolol. researchgate.netresearchgate.net
Table 2: Comparative Effect of Nebivolol and Atenolol on Aortic Pulse Pressure
| Treatment Group | Baseline Aortic PP (mmHg, Mean ± SEM) | Post-treatment Aortic PP (mmHg, Mean ± SEM) | Reduction (mmHg) |
|---|---|---|---|
| Nebivolol (5 mg/day) | 51 ± 2 | 35 ± 2 | 16 |
| Atenolol (50 mg/day) | 54 ± 3 | 43 ± 3 | 11 |
Impact on Arterial Stiffness (e.g., Augmentation Index, Pulse Wave Velocity)
Arterial stiffness is a critical factor in cardiovascular pathophysiology, and nebivolol has been shown to improve it, largely through its NO-mediated vasodilating properties. researchgate.netnih.gov
In a comparative study with atenolol, both drugs significantly reduced carotid-femoral pulse wave velocity (PWV), a direct measure of aortic stiffness. nih.gov However, only nebivolol produced a significant reduction in the augmentation index (AIx), a measure of wave reflection and arterial stiffness. nih.govnih.gov Specifically, nebivolol reduced AIx from 35% to 28%, while atenolol did not cause a significant change. nih.govnih.gov This suggests that while both beta-blockers can reduce aortic stiffness, likely secondary to blood pressure reduction, nebivolol has an additional beneficial effect on wave reflection in smaller muscular arteries. nih.gov This effect is potentially due to its ability to increase nitric oxide levels. nih.gov
Table 3: Impact of Nebivolol vs. Atenolol on Arterial Stiffness Parameters
| Parameter | Treatment | Baseline (Mean ± SEM) | After 4 Weeks (Mean ± SEM) | P-value |
|---|---|---|---|---|
| Pulse Wave Velocity (m/s) | Nebivolol | 11.5 ± 0.5 | 9.9 ± 0.5 | <0.01 |
| Atenolol | 11.1 ± 0.4 | 9.8 ± 0.4 | <0.01 | |
| Augmentation Index (AIx) (%) | Nebivolol | 35 ± 5 | 28 ± 2 | <0.05 |
| Atenolol | Not specified | No significant change | N/A |
Vascular Function and Vasodilation
The vasodilatory action of nebivolol is a key feature that differentiates it from other β-blockers and contributes significantly to its hemodynamic effects.
Endothelium-Dependent Vasodilation
Nebivolol's vasodilating effect is mediated through the endothelial L-arginine/nitric oxide (NO) pathway. nih.govresearchgate.netnih.gov This action is primarily attributed to the l-enantiomer (B50610) of the drug. researchgate.net Nebivolol stimulates endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, which increases the bioavailability of NO. nih.govresearchgate.net This leads to smooth muscle relaxation and vasodilation. medlineplus.gov
Renal Vascular Effects
Nebivolol exerts direct vasodilatory effects on the renal microvasculature. Studies using the in vitro blood-perfused juxtamedullary nephron technique have shown that nebivolol markedly increases the diameters of both afferent and efferent arterioles. physiology.org This renal vasodilation is mediated by the activation of endothelial β3-receptors, which subsequently stimulates the nitric oxide synthase (NOS)/NO/soluble guanylate cyclase (sGC)/cGMP pathway. physiology.org
This effect is independent of its β1-receptor blocking activity. physiology.org The resulting vasodilation can lead to an increase in renal plasma flow and glomerular filtration rate (GFR). physiology.org This renal-specific action could be beneficial in the treatment of hypertension and associated cardiovascular disorders where endothelial dysfunction is present. physiology.org A pilot study has suggested that nebivolol may improve renal function in patients who have undergone angioplasty for renal artery stenosis. nih.gov
Microvascular Effects
Nebivolol's vasodilatory properties extend to the broader microcirculation, primarily through its ability to enhance endothelial function. Endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation due to reduced nitric oxide bioavailability, is a key factor in the pathophysiology of various cardiovascular diseases. nih.gov Nebivolol has been shown to reverse endothelial dysfunction in patients with essential hypertension by increasing both stimulated and basal endothelial nitric oxide release. ahajournals.org This improvement in endothelial function is thought to contribute to its beneficial effects on microvascular health. Furthermore, studies have suggested that nebivolol can improve coronary microvascular function, which may be particularly beneficial for patients with conditions like cardiac syndrome-X. nih.govnih.gov
Cardiac Performance and Remodeling
Nebivolol's unique pharmacological profile translates into favorable effects on cardiac performance and the mitigation of adverse cardiac remodeling.
Maintenance or Improvement of Left Ventricular Function
A key characteristic of nebivolol is its ability to maintain or even improve left ventricular (LV) function. nih.gov This is in contrast to some older beta-blockers that can have a negative inotropic effect. In a pilot study of patients with chronic heart failure, a 12-week treatment with nebivolol resulted in a significant increase in left ventricular ejection fraction (LVEF) and a decrease in the left ventricular end-systolic diameter. nih.gov The SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors With Heart Failure) trial also demonstrated the efficacy of nebivolol in a broad population of elderly heart failure patients, including those with both impaired and preserved ejection fraction. jacc.org
Table 3: Effect of Nebivolol on Left Ventricular Function in Chronic Heart Failure
| Parameter | Baseline | After 12 Weeks of Nebivolol | P-value | Reference |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (%) | 31.5 ± 10.11 | 42.0 ± 10.99 | ≤ 0.01 | nih.gov |
| Left Ventricular End-Systolic Diameter (mm) | 56.5 ± 9.40 | 50.2 ± 9.43 | ≤ 0.02 | nih.gov |
Effects on Cardiac Output and Stroke Volume
The nitric oxide-mediated vasodilation induced by nebivolol leads to a reduction in peripheral vascular resistance. This, combined with its β1-blocking activity, results in a hemodynamic profile where stroke volume is increased, and cardiac output is preserved. nih.govtandfonline.com This is a significant advantage, particularly in the management of hypertension and heart failure, where maintaining adequate cardiac output is crucial. tandfonline.com One study directly comparing nebivolol to atenolol in patients with essential hypertension found that while both drugs lowered blood pressure, nebivolol increased stroke volume and maintained cardiac output, whereas atenolol reduced both. tandfonline.com
Impact on Left Ventricular Hypertrophy and Remodeling
Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is an independent risk factor for cardiovascular morbidity and mortality. nih.gov Nebivolol has demonstrated a beneficial impact on reversing this pathological remodeling. In a comparative study with ramipril (B1678797) in hypertensive patients with LVH, nebivolol treatment for 39 weeks resulted in a significantly greater reduction in the left ventricular mass index (LVMI). europeanreview.org Another study comparing nebivolol, carvedilol (B1668590), and irbesartan (B333) found that both nebivolol and carvedilol were more effective than irbesartan in the regression of LVH, with a significant reduction in LVMI observed as early as 3 months with nebivolol treatment. researchgate.net
Table 4: Effect of Nebivolol and Ramipril on Left Ventricular Mass Index (LVMI)
| Treatment Group | Baseline LVMI (g/m²) | LVMI after 39 Weeks (g/m²) | Mean Reduction (g/m²) | Reference |
|---|---|---|---|---|
| Nebivolol | 144.1 | 114.3 | 29.8 | europeanreview.org |
| Ramipril | 137.9 | 125.2 | 12.7 | europeanreview.org |
Preservation of Coronary Reserve
Nebivolol hydrochloride has been shown to improve the coronary flow reserve (CFR), which is a measure of the capacity of the coronary circulation to increase blood flow in response to increased myocardial oxygen demand. In hypertensive patients without coronary artery disease, a four-week treatment period with nebivolol resulted in a significant increase in CFR. nih.gov While coronary velocities at rest were not altered, the therapy led to a greater increase in coronary velocities following the administration of dipyridamole, a coronary vasodilator. nih.gov This resulted in an improved CFR, with an absolute increase of 8% observed in 64.3% of the patients in one study. nih.gov The mechanism for this improvement appears to be a reduction in coronary resistance. nih.gov
Similarly, beneficial effects on CFR have been observed in patients with idiopathic dilated cardiomyopathy (IDC), a condition often associated with impaired CFR. nih.govresearchgate.net A one-month course of nebivolol treatment in clinically stable IDC patients led to a marked increase in CFR. nih.govresearchgate.net This improvement was attributed to both an increase in hyperemic blood flow velocity and a decrease in resting blood flow velocity, alongside a reduction in afterload and peripheral resistance. nih.gov In one study, 80.9% of IDC patients treated with nebivolol showed a biologically significant increase in CFR. nih.gov
| Patient Group | Parameter | Before Nebivolol | After Nebivolol | Key Finding |
|---|---|---|---|---|
| Hypertensive Patients | CFR | 1.89 +/- 0.31 | 2.12 +/- 0.33 | Significant increase in CFR. nih.gov |
| Idiopathic Dilated Cardiomyopathy Patients | CFR | 2.02 (0.35) | 2.61 (0.43) | Marked increase in CFR. nih.govresearchgate.net |
Platelet Aggregation and Thrombotic Risk
This compound demonstrates a significant inhibitory effect on platelet aggregation, a key process in the formation of thrombi. nih.govnih.gov Studies comparing nebivolol with other beta-adrenergic antagonists, such as propranolol (B1214883) and carvedilol, have shown that all three possess an inhibitory effect on platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govresearchgate.net However, nebivolol consistently exhibits the most potent inhibitory action among them. nih.govresearchgate.netnih.gov
In a study involving hypertensive patients, six months of treatment with nebivolol significantly decreased mean platelet volume (MPV) and plasma soluble P-selectin (sP-selectin) levels, which are markers of platelet activation. nih.gov In contrast, treatment with metoprolol (B1676517) did not produce any significant changes in these platelet activation parameters. nih.gov This suggests that the beneficial effects of nebivolol on platelet activation are more potent than those of metoprolol, potentially contributing to a reduced thrombotic risk in hypertensive individuals. nih.gov
| Agonist | Compound | Finding |
|---|---|---|
| ADP-Induced | Nebivolol | Exhibited the greatest inhibition effect compared to propranolol and carvedilol. nih.govnih.gov |
| Collagen-Induced | Nebivolol | Exhibited the greatest inhibition effect compared to propranolol and carvedilol. nih.govnih.gov |
| ADP-Induced | Propranolol | Showed inhibitory effect on platelet aggregation. nih.govresearchgate.net |
| Collagen-Induced | Propranolol | Showed inhibitory effect on platelet aggregation. nih.govresearchgate.net |
| ADP-Induced | Carvedilol | Showed inhibitory effect on platelet aggregation. nih.govresearchgate.net |
| Collagen-Induced | Carvedilol | Showed inhibitory effect on platelet aggregation. nih.govresearchgate.net |
The mechanism underlying nebivolol's anti-platelet effect is distinct from that of other beta-blockers and is partially dependent on the L-arginine/nitric oxide (NO) pathway. nih.govresearchgate.netresearchgate.net Constitutive nitric oxide synthase is present in human platelets, leading to the formation of NO, which is an endogenous inhibitor of platelet aggregation. nih.govresearchgate.net
Research has demonstrated that nebivolol's inhibitory action on platelet aggregation is enhanced by the presence of L-arginine, the substrate for NO synthase. nih.govresearchgate.netnih.gov Conversely, the inhibitory effect is diminished by N(G)-monomethyl-L-arginine (L-NMMA), an inhibitor of NO synthase. nih.govresearchgate.net This provides strong evidence for the involvement of NO in nebivolol's anti-aggregatory properties. nih.govresearchgate.net Further studies have shown that the l-enantiomer of nebivolol is primarily responsible for stimulating the formation of NO by platelets, which contributes to its antithrombotic activity. nih.gov In vitro experiments confirmed that both the racemic mixture (dl-nebivolol) and the l-enantiomer increased platelet cGMP and the formation of NO degradation products. nih.gov
Antiproliferative Effects
Nebivolol has been shown to exert potent, concentration-dependent antiproliferative effects on human coronary artery smooth muscle cells (haCSMCs) and human coronary artery endothelial cells (haECs). oup.comnih.gov This inhibitory effect on cell proliferation, which was observed to be up to 80% after several days of incubation, is a characteristic not shared by traditional beta-blockers such as propranolol, metoprolol, or bisoprolol (B1195378). oup.comnih.gov
The growth-inhibitory effect of nebivolol persists even after the drug is removed and has been shown to be effective against accelerated cell proliferation induced by growth factors like TGFβ₁ and PDGF-BB. oup.comnih.gov In addition to inhibiting proliferation, nebivolol also induces a moderate rate of apoptosis (programmed cell death) in these cells. oup.comnih.gov For instance, at a concentration of 10⁻⁵ mol/l, nebivolol induced apoptosis in 23% of haCSMCs and caused a 66% decrease of these cells in the S-phase of the cell cycle. nih.gov
Furthermore, nebivolol's effects on endothelial cells include an increase in NO formation and a suppression of endothelin-1 (B181129) transcription and secretion. oup.comnih.gov Interestingly, the antiproliferative effect of nebivolol on endothelial cells does not appear to be dependent on nitric oxide, as co-incubation with the NO synthesis inhibitor L-NAME did not prevent the decrease in cell proliferation. oup.com These antiproliferative actions suggest a potential role for nebivolol in modulating vascular structure. nih.govoup.com
Clinical Research Paradigms and Findings
Comparative Studies with Other Beta-Blockers
Comparative clinical trials have been instrumental in elucidating the nuanced differences between nebivolol (B1214574) and other beta-blockers, providing a clearer understanding of its potential advantages in specific clinical contexts.
Versus Atenolol (B1665814): Endothelial Function, Central Hemodynamics, and Metabolic Profile
Studies comparing nebivolol with the second-generation beta-blocker atenolol have highlighted significant differences in their effects on the vasculature and metabolic parameters.
Endothelial Function: Nebivolol has demonstrated a superior ability to improve endothelial function, a critical factor in cardiovascular health. This is largely attributed to its NO-releasing properties, which promote vasodilation. In contrast, atenolol does not appear to share this beneficial effect on the endothelium.
Central Hemodynamics: While both nebivolol and atenolol effectively lower brachial blood pressure, their impact on central aortic pressure—a more direct measure of the load on the heart and major organs—differs. Research indicates that nebivolol is more effective at reducing central aortic pressure and wave reflection than atenolol. drugbank.com A double-blind, randomized, cross-over study revealed that nebivolol resulted in a significantly lower aortic pulse pressure compared to atenolol (50 ± 2 mmHg vs. 54 ± 2 mmHg). drugbank.com Another multicenter, randomized, double-blind study found that nebivolol had a less pronounced impact on the augmentation index, a measure of wave reflection, than atenolol. tandfonline.comnih.govtandfonline.com
Metabolic Profile: The metabolic effects of nebivolol appear to be more favorable than those of atenolol. Studies have shown that long-term treatment with atenolol can lead to significant elevations in blood sugar and an unfavorable lipid profile, including increased total cholesterol, triglycerides, and LDL cholesterol, while decreasing HDL cholesterol. nih.govsemanticscholar.orgijbcp.com Conversely, nebivolol has been shown to have a neutral or even beneficial effect on glycemic control and lipid metabolism. nih.govsemanticscholar.orgijbcp.com In one study, after 24 weeks of treatment, mean blood sugar and lipid profiles were significantly elevated in the atenolol group but not in the nebivolol group. nih.gov However, another study in normometabolic hypertensive patients found that neither nebivolol nor atenolol adversely affected lipid or carbohydrate metabolism. nih.gov
Interactive Data Table: Nebivolol vs. Atenolol - Key Comparative Findings
| Parameter | Nebivolol | Atenolol | Key Findings |
|---|---|---|---|
| Central Aortic Pressure | More significant reduction in aortic pulse pressure. drugbank.com | Less effective in reducing central aortic pressure. drugbank.com | Nebivolol shows a more favorable effect on central hemodynamics. drugbank.com |
| Augmentation Index | Less pronounced impact. tandfonline.comnih.govtandfonline.com | More pronounced impact. tandfonline.comnih.govtandfonline.com | Suggests nebivolol has a better effect on arterial wave reflection. tandfonline.comnih.govtandfonline.com |
| Fasting Blood Sugar | No significant change. nih.gov | Significant increase. nih.gov | Nebivolol demonstrates a more favorable glycemic profile. nih.gov |
| Lipid Profile | Generally neutral effect. nih.govsemanticscholar.orgijbcp.com | Worsening of lipid profile (increased LDL, TG; decreased HDL). nih.govsemanticscholar.orgijbcp.com | Nebivolol is associated with a better metabolic outcome regarding lipids. nih.govsemanticscholar.orgijbcp.com |
Versus Metoprolol (B1676517): Central Hemodynamics, Oxidative Stress, and Left Ventricular Wall Thickness
Comparisons between nebivolol and metoprolol, another widely used cardioselective beta-blocker, have revealed differences in their hemodynamic and cellular effects.
Central Hemodynamics: Similar to the comparisons with atenolol, studies have shown that while both nebivolol and metoprolol effectively reduce brachial blood pressure to a similar degree, nebivolol has a more significant impact on central blood pressure. ahajournals.orgahajournals.org
Oxidative Stress: Nebivolol has demonstrated a more favorable effect on oxidative stress compared to metoprolol. nih.govresearchgate.netahajournals.org A long-term study found that while both drugs reduced oxidized LDL levels, only nebivolol reduced 8-isoprostanes, a marker of oxidative stress. nih.govresearchgate.net This effect of nebivolol on oxidative stress appears to be independent of its blood pressure-lowering effect. nih.govresearchgate.net Another study showed that nebivolol, but not metoprolol, significantly increased plasma glutathione (B108866) levels, an indicator of reduced oxidative stress. ahajournals.org In vitro studies have also suggested that nebivolol provides increased protection by restoring the antioxidant defense system and mitochondrial functions compared to metoprolol. nih.gov
Left Ventricular Wall Thickness: In a year-long, randomized, double-blind study involving hypertensive patients, reductions in central systolic and diastolic blood pressures, central pulse pressure, and left ventricular wall thickness were significant only in the nebivolol group, despite similar reductions in brachial blood pressure and heart rate with both drugs. ahajournals.orgahajournals.orgnih.govresearchgate.net The change in left ventricular septal wall thickness was significantly correlated with the change in central systolic blood pressure. ahajournals.orgahajournals.orgresearchgate.net
Interactive Data Table: Nebivolol vs. Metoprolol - Key Comparative Findings
| Parameter | Nebivolol | Metoprolol | Key Findings |
|---|---|---|---|
| Central Blood Pressure | Significant reduction in central systolic and diastolic pressures. ahajournals.orgahajournals.org | No significant change in central blood pressures. ahajournals.orgahajournals.org | Nebivolol demonstrates a superior effect on central hemodynamics. ahajournals.orgahajournals.org |
| Oxidative Stress (8-isoprostanes) | Significant reduction. nih.govresearchgate.net | No significant change. nih.govresearchgate.net | Nebivolol shows a blood pressure-independent beneficial effect on this oxidative stress marker. nih.govresearchgate.net |
| Oxidative Stress (Plasma Glutathione) | Significant increase. ahajournals.org | No significant change. ahajournals.org | Indicates improved antioxidant capacity with nebivolol. ahajournals.org |
| Left Ventricular Wall Thickness | Significant reduction. ahajournals.orgahajournals.orgresearchgate.net | No significant change. ahajournals.orgahajournals.orgresearchgate.net | Nebivolol's effect on central pressure is linked to a reduction in left ventricular wall thickness. ahajournals.orgahajournals.orgresearchgate.net |
Versus Carvedilol (B1668590): Oxidative Stress and Vasodilatory Mechanisms
Carvedilol, a non-selective beta-blocker with alpha-1 blocking properties, shares vasodilatory and antioxidant characteristics with nebivolol, making their comparison particularly relevant.
Oxidative Stress: Both nebivolol and carvedilol have demonstrated beneficial effects on oxidative stress, though their mechanisms may differ. In a study of non-ischemic heart failure patients, both drugs showed similar effects on total antioxidant capacity, total oxidative status, and the oxidative stress index. viamedica.plnih.gov However, uric acid levels were lower in the carvedilol group. viamedica.plnih.gov Another study in hypertensive patients suggested that carvedilol may mediate its antioxidant effects by enhancing antioxidant capacity, while nebivolol's effects are more related to increased nitric oxide concentration.
Vasodilatory Mechanisms: The vasodilatory actions of nebivolol and carvedilol are distinct. Nebivolol's vasodilation is primarily mediated by the L-arginine/nitric oxide pathway, stimulated via beta-3 agonism. patsnap.comijpsjournal.comnih.govnih.govguidechem.com In contrast, carvedilol's vasodilatory effect is due to its alpha-1 adrenergic receptor blockade. ijpsjournal.comnih.govguidechem.com
Interactive Data Table: Nebivolol vs. Carvedilol - Key Comparative Findings
| Parameter | Nebivolol | Carvedilol | Key Findings |
|---|---|---|---|
| Oxidative Stress | Similar effects on several markers of oxidative stress. viamedica.plnih.gov | Similar effects on several markers of oxidative stress. viamedica.plnih.gov | Both demonstrate antioxidant properties, though through potentially different pathways. |
| Vasodilatory Mechanism | Nitric oxide-mediated (beta-3 agonism). patsnap.comijpsjournal.comnih.govnih.govguidechem.com | Alpha-1 adrenergic blockade. ijpsjournal.comnih.govguidechem.com | Different pharmacological pathways lead to vasodilation. |
Distinguishing Features and Potential Advantages
Nebivolol's unique pharmacological profile confers several distinguishing features and potential advantages over other beta-blockers. Its high beta-1 selectivity, combined with NO-mediated vasodilation, results in a favorable hemodynamic profile characterized by reduced peripheral vascular resistance and maintenance of cardiac output. patsnap.comijpsjournal.comnih.govnih.govguidechem.comdntb.gov.ua This contrasts with the hemodynamic effects of conventional beta-blockers. Furthermore, nebivolol's beneficial effects on endothelial function, oxidative stress, and a more neutral metabolic profile contribute to its potential for providing broader cardiovascular protection. nih.govsemanticscholar.orgijbcp.com
Specialized Patient Populations
The clinical utility of nebivolol has also been investigated in specific patient populations where traditional beta-blocker therapy may present challenges.
Elderly Patients with Heart Failure
The SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure) trial was a landmark study that specifically evaluated the efficacy and safety of nebivolol in a large cohort of elderly patients (≥70 years) with heart failure. oup.commedscape.comnih.govsubstack.comacc.org
The primary outcome of the SENIORS trial was a composite of all-cause mortality or cardiovascular hospital admission. Nebivolol was associated with a significant 14% reduction in this primary endpoint compared to placebo. medscape.com The primary outcome occurred in 31.1% of patients in the nebivolol group versus 35.3% in the placebo group. oup.comnih.govacc.org The secondary endpoint of all-cause mortality showed a non-significant 12% reduction with nebivolol. medscape.comnih.govacc.org
A pre-specified sub-analysis of the SENIORS trial explored the effects of nebivolol in patients with both impaired (≤35%) and preserved (>35%) left ventricular ejection fraction (LVEF). nih.govclinicalcorrelations.orgjacc.orgresearchgate.net The study found that the beneficial effect of nebivolol on the primary endpoint was similar in both groups. nih.govclinicalcorrelations.orgjacc.orgresearchgate.net For patients with impaired LVEF, the hazard ratio for the primary endpoint was 0.86, and for those with preserved LVEF, it was 0.81, with no significant interaction between ejection fraction and treatment effect. nih.govjacc.org This suggests that nebivolol is effective in elderly heart failure patients regardless of their ejection fraction. nih.govclinicalcorrelations.orgjacc.orgresearchgate.net
Interactive Data Table: SENIORS Trial - Key Findings in Elderly Heart Failure Patients
| Outcome | Nebivolol Group | Placebo Group | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Endpoint (All-cause mortality or CV hospitalization) | 31.1% | 35.3% | 0.86 (0.74-0.99) | 0.039 |
| All-Cause Mortality | 15.8% | 18.1% | 0.88 (0.71-1.08) | 0.21 |
| Primary Endpoint (Impaired EF ≤35%) | 0.86 (0.72-1.04) | 0.117 | ||
| Primary Endpoint (Preserved EF >35%) | 0.81 (0.63-1.04) | 0.104 |
Patients with Chronic Obstructive Pulmonary Disease (COPD) or Asthma
Nebivolol hydrochloride, a third-generation beta-adrenergic receptor antagonist, has been investigated for its respiratory tolerability in patients with obstructive airway diseases. clinicaltrials.gov Its high β1-selectivity and vasodilating properties, mediated through nitric oxide modulation, distinguish it from earlier non-selective beta-blockers which were known to affect airway patency by antagonizing β2-adrenergic receptors in the airway muscles. clinicaltrials.govclinicaltrials.gov
Clinical trials in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma have generally demonstrated that nebivolol is well-tolerated in terms of respiratory outcomes. clinicaltrials.govclinicaltrials.gov A randomized, double-blind, crossover study involving 24 patients with bronchial hyperreactivity due to asthma, COPD, or unknown origin found no significant changes in airway obstruction during nebivolol therapy compared to placebo. medscape.com The study also showed that nebivolol did not increase bronchial hyperreactivity. medscape.comnih.gov While one study noted a statistically significant reduction in Forced Expiratory Volume in 1 second (FEV1) after a 4-month treatment in patients with moderate-to-severe COPD, this change was not associated with increased clinical exacerbations. wjgnet.com Importantly, unlike non-selective beta-blockers, nebivolol did not decrease the bronchodilation response to inhaled β2-agonists. wjgnet.com The favorable respiratory profile of nebivolol is attributed to its cardioselectivity and its ability to modulate nitric oxide production and affect oxidative cascades. clinicaltrials.govclinicaltrials.gov
Patients with Renal Impairment
The pharmacokinetics of this compound are altered in individuals with renal impairment. Studies have shown that stage 3 and 4 Chronic Kidney Disease (CKD) leads to an increase in the plasma concentrations of both d-nebivolol and l-nebivolol enantiomers. nih.govdrugbank.com A systematic review indicated that the area under the concentration-time curve from zero to infinity (AUC0-∞) of nebivolol was 3-fold greater in patients with CKD. However, hemodialysis appears to restore the pharmacokinetic parameters to values similar to those observed in individuals with normal kidney function. nih.govdrugbank.com
From a clinical efficacy and safety perspective, the SENIORS (Study of the Effects of Nebivolol Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure) trial provided valuable insights. An analysis of this trial, which included elderly heart failure patients, demonstrated that nebivolol was similarly efficacious across different tertiles of estimated glomerular filtration rate (eGFR). The primary outcome (a composite of all-cause mortality or cardiovascular hospital admission) was not significantly different between treatment and placebo groups across the eGFR tertiles, and there was no interaction noted between renal function and the treatment effect. These findings suggest that nebivolol is safe and effective in elderly heart failure patients with mild or moderate renal impairment. A pilot study also suggested that nebivolol may improve renal function in patients who have undergone angioplasty for renal artery stenosis, showing an increase in eGFR and a decrease in proteinuria six months after the procedure in the nebivolol group compared to a control group.
Patients with Hepatic Impairment
This compound is primarily metabolized in the liver, largely through the cytochrome P450 2D6 (CYP2D6) enzyme system, and its excretion is mainly biliary. Consequently, hepatic impairment can affect the pharmacokinetics of the drug. It is suggested that liver disease may slow the elimination of nebivolol. For patients with moderate hepatic impairment (Child-Pugh Class B), a lower initial dose is recommended. However, nebivolol is contraindicated in patients with severe hepatic impairment (Child-Pugh Class C). Despite its extensive hepatic metabolism, nebivolol has not been linked to cases of clinically apparent liver injury in large clinical trials.
Black Patients with Hypertension
Hypertensive individuals of African American descent have historically shown a varied response to beta-blocker monotherapy compared to Caucasian patients. However, beta-blockers with vasodilating properties, such as nebivolol, have demonstrated efficacy in this population. A 12-week, multi-center, double-blind, randomized, placebo-controlled study involving 300 African American patients with stage I or II hypertension evaluated the antihypertensive efficacy of nebivolol at various doses.
The study revealed that nebivolol significantly reduced both sitting diastolic blood pressure (SiDBP) and sitting systolic blood pressure (SiSBP) compared to placebo. The reductions in blood pressure showed a dose-dependent response.
| Treatment Group | Mean Change in SiDBP (mmHg) | Mean Change in SiSBP (mmHg) |
|---|---|---|
| Placebo | -2.8 | -7.6 |
| Nebivolol 5 mg | -9.0 | -12.4 |
| Nebivolol 10 mg | -11.8 | -15.0 |
| Nebivolol 20 mg | -12.0 | -15.8 |
| Nebivolol 40 mg | -10.8 | -14.2 |
Response rates, defined as a trough SiDBP below 90 mmHg or a reduction of at least 10 mmHg from baseline, were also significantly higher for nebivolol doses of 5 mg and above compared to placebo.
| Treatment Group | Response Rate (%) |
|---|---|
| Placebo | 26.5 |
| Nebivolol 5 mg | 58.0 |
| Nebivolol 10 mg | 58.8 |
| Nebivolol 20 mg | 64.0 |
| Nebivolol 40 mg | 56.9 |
A separate pilot study in hypertensive Black patients residing in Sub-Saharan Africa also found nebivolol to be efficacious, reducing systolic and diastolic blood pressure over 8 weeks with no negative metabolic effects. The enhanced efficacy of nebivolol in Black patients may be related to its nitric oxide-enhancing properties, which can improve endothelial dysfunction, a common characteristic in this patient population.
Patients with Impaired Glucose Tolerance or Metabolic Syndrome
Unlike some earlier generation beta-blockers that have been associated with negative effects on glucose homeostasis, this compound has shown a neutral or even beneficial metabolic profile. This is particularly relevant for patients with hypertension who also have metabolic syndrome or impaired glucose tolerance.
A randomized study comparing the effects of nebivolol and metoprolol in 46 subjects with metabolic syndrome found that after 12 weeks of treatment, metoprolol significantly decreased the insulin sensitivity index, whereas nebivolol had no effect on insulin sensitivity. The change in insulin sensitivity was significantly different between the two treatment groups. Another study in hypertensive patients with impaired glucose tolerance also found that nebivolol did not negatively impact insulin sensitivity, in contrast to atenolol. The vasodilatory and antioxidative properties of nebivolol, mediated by nitric oxide, are believed to contribute to its favorable metabolic effects. Furthermore, in a multicenter trial involving hypertensive patients with prediabetes, the addition of nebivolol to an angiotensin-converting enzyme (ACE) inhibitor or angiotensin II receptor blocker (ARB) resulted in additional blood pressure reduction with little to no effect on glucose metabolism.
Electrophysiological Studies
This compound exhibits significant electrophysiological properties. Like other beta-blockers, it has been shown to increase the ventricular fibrillation threshold, which can reduce the incidence of ventricular arrhythmias in animal models of ischemia- or drug-induced cardiomyopathy. Studies have also demonstrated that nebivolol can reduce QT dispersion, a marker of arrhythmic risk. In experimental models, nebivolol has been shown to suppress arrhythmias, such as reducing the incidence of ventricular tachycardia and ventricular fibrillation. The antiarrhythmic potential of nebivolol is attributed to multiple mechanisms, including its membrane-stabilizing effects and its ability to limit spontaneous depolarization.
Metabolic Effects Research
The metabolic profile of antihypertensive agents is a critical consideration, particularly in patients with or at risk for metabolic disorders such as diabetes and dyslipidemia. Clinical research on this compound has extensively investigated its effects on glucose and lipid metabolism, often in comparison to older generation beta-blockers.
Research indicates that this compound generally has a neutral to beneficial effect on glucose metabolism and insulin sensitivity, distinguishing it from conventional beta-blockers which have been associated with worsening glucose homeostasis ahajournals.orgnih.gov.
A key area of investigation has been the comparative effects of nebivolol and other beta-blockers on insulin sensitivity in patients with metabolic syndrome or impaired glucose tolerance. In a randomized, double-blind study involving 46 patients with metabolic syndrome, 12 weeks of treatment with metoprolol resulted in a significant decrease in the insulin sensitivity index. In contrast, nebivolol did not adversely affect insulin sensitivity; the difference in the change in the insulin sensitivity index between the two groups was statistically significant ahajournals.orgnih.gov. Another double-blind, crossover study comparing nebivolol with atenolol in hypertensive patients with impaired glucose tolerance found that while both drugs lowered blood pressure to a similar extent, atenolol was associated with an approximate 20% reduction in insulin sensitivity, whereas nebivolol did not cause a significant modification sprim.com.
Further studies in hypertensive patients with diabetes have shown favorable outcomes. A post-marketing surveillance study of 510 hypertensive patients with diabetes reported a significant improvement in blood glucose levels after four months of nebivolol therapy sprim.comeuropeanreview.org. Another study focusing on hypertensive patients with prediabetes found that adding nebivolol to existing therapy with an ACE inhibitor or ARB had little to no effect on glucose metabolism when compared to hydrochlorothiazide nih.gov. Systematic reviews of available clinical evidence conclude that nebivolol's vasodilatory and antioxidative properties, mediated by nitric oxide, contribute to its neutral or beneficial effects on insulin sensitivity sprim.comsemanticscholar.org.
| Drug | Patient Population | Duration | Effect on Insulin Sensitivity | Reference |
|---|---|---|---|---|
| Nebivolol | Metabolic Syndrome | 12 Weeks | No significant effect | nih.gov |
| Metoprolol | Significant decrease | |||
| Nebivolol | Hypertension with Impaired Glucose Tolerance | 16 Weeks | No significant modification | sprim.com |
| Atenolol | ~20% reduction |
This compound has also demonstrated a favorable profile concerning its effects on lipid metabolism compared to older beta-blockers, which can adversely affect lipid profiles by increasing triglycerides and decreasing high-density lipoprotein (HDL) cholesterol sprim.com.
A meta-analysis of twelve randomized controlled trials involving 1456 patients revealed that individuals treated with nebivolol had significantly lower low-density lipoprotein cholesterol (LDL-C) and significantly higher HDL-C compared to those on other beta-blockers nih.govcaspjim.com. Another study in hypertensive patients with concomitant diabetes observed significant reductions in total cholesterol and LDL cholesterol after just two months of treatment europeanreview.org. Similarly, a double-blind, parallel-group study showed a significant reduction in total cholesterol (5%) and LDL (8%) levels in patients with mild to moderate hypertension treated with nebivolol sprim.com.
| Study Type | Patient Population | Key Findings on Lipid Parameters | Reference |
|---|---|---|---|
| Meta-analysis | Essential Hypertension | Significantly lower LDL-C and higher HDL-C compared to other beta-blockers. | nih.govcaspjim.com |
| Post-marketing surveillance | Hypertension with Diabetes | Significant reduction in Total Cholesterol and LDL-C at 2 months. No significant change in HDL or Triglycerides. | sprim.comeuropeanreview.org |
| Randomized Controlled Trial | Type 2 Diabetes with Hypertension | Neutral effect within the group, but significant reduction in Total Cholesterol, Triglycerides, and LDL-C, and increase in HDL-C compared to Atenolol. | nih.govresearchgate.net |
| Double-blind, parallel-group | Mild-to-moderate Hypertension | Significant reduction in Total Cholesterol (-5%) and LDL (-8%). | sprim.com |
Pharmacogenomics and Inter Individual Variability
Genetic Factors Influencing Receptor Expression and Function
The therapeutic and adverse effects of beta-blockers like nebivolol (B1214574) are mediated through their interaction with adrenergic receptors, particularly the beta-1 and beta-2 adrenergic receptors (ADRB1 and ADRB2). Genetic variations in the genes encoding these receptors can influence an individual's response to therapy. researchgate.netmdpi.com
Polymorphisms in the ADRB1 gene, such as Ser49Gly (rs1801252) and Arg389Gly (rs1801253), have been studied for their impact on beta-blocker response. nih.gov The Arg389 variant of the ADRB1 receptor has been shown to exhibit higher basal and agonist-stimulated activity compared to the Gly389 variant. nih.gov This could theoretically influence the degree of receptor blockade and, consequently, the clinical response to nebivolol. Some studies suggest that patients with the Arg389Arg genotype may have a more pronounced response to beta-blocker therapy. nih.govscielo.org.mx
Similarly, polymorphisms in the ADRB2 gene, such as Gly16Arg (rs1042713) and Gln27Glu (rs1042714), have been associated with variability in response to beta-blockers. researchgate.netnih.gov However, research into the specific impact of these receptor polymorphisms on the efficacy and safety of nebivolol is ongoing, and their clinical utility in guiding therapy is not yet fully established. nih.gov
Phenotypic Variability in Response to Therapy
The response to nebivolol therapy exhibits phenotypic variability, which is the observable outcome of the interplay between genetic and environmental factors. The most well-characterized source of this variability is the CYP2D6 metabolic phenotype. nih.gov As discussed, despite leading to vastly different pharmacokinetic profiles, the CYP2D6 polymorphism does not appear to significantly alter the primary clinical outcome of blood pressure reduction. pharmgkb.org
This dissociation between pharmacokinetics and pharmacodynamics is a crucial aspect of nebivolol's pharmacology. The presence of active metabolites in EMs appears to bridge the efficacy gap that would be expected based on the lower parent drug concentrations. nih.gov
Beyond CYP2D6, genetic variations in adrenergic receptors also contribute to phenotypic variability. mdpi.com For instance, different ADRB1 genotypes may result in varying degrees of heart rate and blood pressure reduction in response to beta-blockade. mdpi.com This suggests that an individual's genetic makeup at the level of both drug metabolism and drug target can influence their therapeutic response. However, for nebivolol, the impact of CYP2D6 status on pharmacokinetics is more pronounced than its effect on the ultimate clinical response in the treatment of hypertension.
Preclinical Research Models and Methodologies
In Vitro Studies
Endothelial Cell Cultures: NO Production, eNOS Activation, Calcium Signaling
Nebivolol (B1214574) hydrochloride's effects on endothelial cells have been extensively studied using in vitro models, primarily Human Umbilical Vein Endothelial Cells (HUVECs). These studies reveal a distinct mechanism of action related to nitric oxide (NO) production and the activation of endothelial nitric oxide synthase (eNOS).
Research has shown that Nebivolol stimulates the release of NO from endothelial cells. discovery.csiro.au Unlike some cardiovascular agents, Nebivolol's action involves a calcium-independent signal transduction pathway. nih.gov Studies in HUVECs demonstrated that Nebivolol increases adenylate cyclase and phospholipase A2 activity without raising intracellular calcium concentrations. nih.gov This effect is linked to its activity as a possible β3-adrenoreceptor agonist. nih.govsemanticscholar.org The resulting increase in cyclic AMP (cAMP) production appears to be a key step in its signaling cascade. nih.gov
The activation of eNOS is a critical component of Nebivolol's mechanism. In HUVECs, Nebivolol was found to cause a time-dependent increase in NO release. discovery.csiro.au This process is associated with the phosphorylation of eNOS at serine 1177, a key activating site, without altering phosphorylation at inhibitory sites like threonine 495. discovery.csiro.au The activation of eNOS and subsequent NO production by Nebivolol can be partially mediated by β3 adrenergic receptors. discovery.csiro.ausemanticscholar.org This stimulation of the β3-adrenergic receptor/AMPK/eNOS pathway is a crucial element in how Nebivolol enhances endothelial function. mdpi.com In endothelial cells exposed to plasma from preeclamptic patients, which normally show low NO levels, Nebivolol treatment successfully increased NO levels through eNOS activation. semanticscholar.org
Table 1: Effects of Nebivolol on Endothelial Cell Signaling Pathways
| Parameter | Effect of Nebivolol | Key Signaling Molecule(s) Involved | Cell Model |
|---|---|---|---|
| NO Production | Increased | eNOS, β3-adrenoreceptor | HUVECs |
| eNOS Activation | Increased phosphorylation at Serine 1177 | β3-adrenoreceptor, Estrogen Receptor | HUVECs |
| Intracellular Calcium | No significant change | N/A (Calcium-independent pathway) | HUVECs |
| Cyclic AMP (cAMP) | Increased | Adenylate cyclase | HUVECs |
Vascular Tissue Preparations: Vasodilation Responses
The vasodilatory properties of Nebivolol hydrochloride have been confirmed in ex vivo studies using isolated vascular tissue preparations. These experiments are crucial for understanding the direct effects of the compound on blood vessel tone. In preparations of canine coronary arteries, Nebivolol induces endothelium-dependent relaxations, an effect attributed to the release of NO. researchgate.net
This vasodilation is preserved even in models of endothelial dysfunction. nih.govresearchgate.net Studies using aortic rings from spontaneous hypertensive rats (SHR) and rabbits with experimental heart failure demonstrated that while the relaxation response to the endothelium-dependent vasodilator methacholine (B1211447) was significantly reduced, the vasorelaxation induced by Nebivolol remained unaffected. nih.govresearchgate.net This suggests that Nebivolol's mechanism for inducing NO-mediated vasodilation is robust and can overcome the endothelial impairment characteristic of cardiovascular diseases like hypertension and heart failure. nih.gov
Table 2: Vasodilation Response to Nebivolol in Isolated Aortic Rings
| Animal Model | Condition | Vasodilator | Maximum Relaxation (%) |
|---|---|---|---|
| Control Rats (WKY) | Normal | Methacholine | 89 +/- 3% |
| Hypertensive Rats (SHR) | Endothelial Dysfunction | Methacholine | 42 +/- 6% |
| Control Rats (WKY) | Normal | Nebivolol | 52 +/- 8% |
| Hypertensive Rats (SHR) | Endothelial Dysfunction | Nebivolol | 40 +/- 12% |
| Control Rabbits | Normal | Methacholine | 54 +/- 7% |
| Heart Failure Rabbits | Endothelial Dysfunction | Methacholine | 25 +/- 3% |
| Control Rabbits | Normal | Nebivolol | 50 +/- 13% |
| Heart Failure Rabbits | Endothelial Dysfunction | Nebivolol | 43 +/- 6% |
Data sourced from studies on spontaneous hypertensive rats and rabbits with experimental heart failure. nih.gov
Platelet Studies: Aggregation Inhibition
Preclinical research demonstrates that this compound has an inhibitory effect on platelet aggregation. nih.govresearchgate.net In in vitro studies using plasma from healthy subjects, Nebivolol was shown to inhibit platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govresearchgate.net When compared to other beta-blockers like propranolol (B1214883) and carvedilol (B1668590), Nebivolol exhibited the most potent inhibitory effect. nih.govresearchgate.net
The mechanism underlying this anti-aggregatory effect is partially dependent on the L-arginine/nitric oxide (NO) pathway within the platelets themselves. nih.govresearchgate.net The presence of L-arginine, the substrate for NO synthase, was found to augment the inhibitory action of Nebivolol. nih.govresearchgate.net Conversely, the inhibition of NO synthase with N(G)-monomethyl-L-arginine (L-NMMA) reduced Nebivolol's anti-aggregation effect. nih.govresearchgate.net This indicates that Nebivolol's ability to facilitate NO production extends to platelets, contributing to a reduction in their activation and aggregation. nih.gov
Table 3: Nebivolol's Inhibitory Effect on Platelet Aggregation
| Aggregating Agent | Compound | Effect | Mechanism |
|---|---|---|---|
| ADP | Nebivolol | Inhibition of aggregation | Partially NO-dependent |
| Collagen | Nebivolol | Inhibition of aggregation | Partially NO-dependent |
| ADP & Collagen | Nebivolol + L-arginine | Enhanced inhibition | Increased NO production |
| ADP & Collagen | Nebivolol + L-NMMA | Reduced inhibition | Blocked NO production |
Enzyme Activity Assays (e.g., eNOS, NAD(P)H oxidase)
Enzyme activity assays have been pivotal in elucidating the molecular mechanisms of this compound. As previously noted, Nebivolol enhances the activity of eNOS, leading to increased NO production. discovery.csiro.ausemanticscholar.orgmdpi.com
In addition to its effects on eNOS, Nebivolol has been shown to inhibit the activity of NAD(P)H oxidase, a major source of vascular superoxide (B77818) and oxidative stress. nih.govresearchgate.net In heart membranes from angiotensin II-infused animals, in vitro treatment with Nebivolol inhibited NAD(P)H oxidase activity. nih.gov This inhibitory effect is thought to stem from Nebivolol's ability to interfere with the assembly of the enzyme complex, specifically by inducing the dissociation of the p67phox and Rac1 subunits. nih.gov Studies in the Ren2 rat model, which exhibits elevated angiotensin II, showed that Nebivolol treatment significantly reduced myocardial NAD(P)H oxidase activity and the protein expression of its subunits, Rac1 and p47phox. researchgate.net This reduction in NAD(P)H oxidase activity is a key component of Nebivolol's antioxidant properties. nih.govresearchgate.net
Animal Models of Cardiovascular Disease
Hyperlipidemic Rabbit Models
While specific studies focusing solely on hyperlipidemic rabbit models for Nebivolol are not extensively detailed in the provided context, rabbit models are standard for investigating cardiovascular pathologies like atherosclerosis and endothelial dysfunction, which are exacerbated by hyperlipidemia. nih.govmdpi.com A relevant study utilized a rabbit model of experimental heart failure, a condition often linked to underlying atherosclerosis and endothelial dysfunction. nih.govresearchgate.net In this model, aortic rings from the heart failure rabbits exhibited significant endothelial dysfunction, evidenced by a severely blunted vasodilation response to methacholine. nih.govresearchgate.net However, the endothelium-dependent vasorelaxation induced by Nebivolol was preserved in these rabbits, demonstrating its efficacy even in a disease state characterized by impaired vascular function. nih.govresearchgate.net This finding suggests that Nebivolol's unique NO-potentiating mechanism remains effective in pathological conditions often seen in hyperlipidemic states.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nitric Oxide |
| Adenosine diphosphate (ADP) |
| Collagen |
| Propranolol |
| Carvedilol |
| L-arginine |
| N(G)-monomethyl-L-arginine (L-NMMA) |
| Methacholine |
| Angiotensin II |
| Atenolol (B1665814) |
| Metoprolol (B1676517) |
| Bupranolol |
Hypertensive Rat Models
This compound has been extensively studied in various preclinical models of hypertension to elucidate its mechanisms of action beyond simple beta-blockade. Commonly utilized models include the Spontaneously Hypertensive Rat (SHR), Angiotensin II-treated rats, and Dahl salt-sensitive rats.
In a study involving salt-loaded SHRs, which present with exacerbated hypertension and cardiac remodeling, nebivolol treatment was investigated. After five weeks, a high-salt diet led to increased left-ventricular weight, collagen deposition, and impaired left-ventricular relaxation. These changes were associated with increased plasma renin concentration and cardiac angiotensin II. While nebivolol did not alter the salt-induced increase in arterial pressure, it significantly reduced cardiac angiotensin II levels, the ratio of angiotensin-converting enzyme (ACE) to ACE2, oxidative stress, and fibrosis. nih.gov This suggests that nebivolol confers cardiac benefits independent of blood pressure reduction, partly by modulating the renin-angiotensin system and reducing oxidative stress. nih.gov
The Dahl salt-sensitive (SS) rat is another critical model for studying salt-sensitive hypertension. These rats, when compared to their salt-resistant (SR) counterparts, develop hypertension when infused with angiotensin II. invivo.ax Research has shown that SS rats exhibit increased expression of genes such as At1rb, Nox2, and various inflammatory markers in response to angiotensin II, an effect not seen in SR rats. invivo.ax While direct studies of nebivolol in Angiotensin II-treated Dahl SS rats were not detailed in the provided search results, this model is crucial for understanding the interplay between genetic predisposition, vasoconstrictors, and hypertension, a context in which nebivolol's effects on the renin-angiotensin system are highly relevant. nih.govinvivo.ax
Table 1: Effects of Nebivolol in Salt-Loaded Spontaneously Hypertensive Rats (SHRs)
| Parameter | High-Salt Diet (Control) | High-Salt Diet + Nebivolol | Key Finding |
|---|---|---|---|
| Arterial Pressure | Increased | No significant change | Effects on cardiac remodeling are BP-independent. nih.gov |
| Cardiac Angiotensin II | Increased | Reduced | Nebivolol modulates the cardiac renin-angiotensin system. nih.gov |
| Oxidative Stress | Increased | Reduced | Demonstrates antioxidant properties. nih.gov |
| Cardiac Fibrosis | Increased | Reduced | Nebivolol attenuates adverse cardiac remodeling. nih.gov |
| ACE/ACE2 Ratio | Increased | Reduced | Suggests a mechanism for reduced Angiotensin II. nih.gov |
Myocardial Ischemia-Reperfusion Injury Models
The protective effects of nebivolol have been evaluated in animal models of myocardial ischemia-reperfusion (I/R) injury, a condition where the restoration of blood flow to ischemic tissue paradoxically causes further damage.
In a rat model where myocardial infarction was induced by ischemia-reperfusion, nebivolol treatment was shown to mitigate subsequent ventricular remodeling. physiology.org Echocardiographic studies revealed that rats treated with nebivolol had significantly less of an increase in left ventricular (LV) diameters and volumes compared to untreated rats post-infarction. physiology.org Furthermore, nebivolol treatment was associated with lower LV end-diastolic pressure and higher rates of pressure change (±dp/dt), indicating better cardiac function. These benefits appeared to be independent of heart rate and blood pressure reduction and were linked to the prevention of increased plasma nitric oxide (NO) and peroxynitrite levels, suggesting a role for NO regulation in its cardioprotective effects. physiology.org
Another study in a rabbit model of spinal cord I/R injury further supports nebivolol's protective role. Ischemia-reperfusion led to significant increases in the activities of superoxide dismutase (SOD), xanthine (B1682287) oxidase (XO), adenosine deaminase (ADA), and myeloperoxidase (MPO) in spinal cord tissue. nih.gov Nebivolol treatment prevented these enzymatic increases. It also prevented the I/R-induced decrease in glutathione (B108866) peroxidase (GSH-Px) and the increase in malondialdehyde (MDA) and nitric oxide (NO) content. nih.gov These findings highlight nebivolol's neuroprotective effects during I/R, likely mediated through its antioxidant properties. nih.gov
Hypertrophic Cardiomyopathy Mouse Models
Preclinical research has utilized mouse models of hypertrophic cardiomyopathy (HCM) to investigate the specific effects of nebivolol on the underlying pathophysiology of the disease. HCM is often characterized by hypercontractility and diastolic dysfunction, which can be linked to an increased sensitivity of myofilaments to calcium. nih.gov
A study using an established HCM mouse model with a mutation in the Mybpc3 gene (Mybpc3-targeted knock-in) explored nebivolol's impact on cardiac muscle contractility. In this model, nebivolol induced a desensitization of the myofilaments to calcium. nih.gov This effect was more pronounced in the cardiac muscle strips from the knock-in mice compared to wild-type mice. nih.gov This finding is significant as it suggests a direct mechanism by which nebivolol could counteract the hypercontractile phenotype seen in this form of HCM, independent of its beta-blocking activity. nih.gov However, the study also noted that nebivolol did not have the same effect on myofilament calcium sensitivity in cardiac muscle strips from human HCM patients with MYBPC3 mutations, indicating potential species-specific differences. nih.gov
Heart Failure Models
Nebivolol's therapeutic potential for heart failure (HF) has been investigated in various preclinical settings, which have provided the rationale for subsequent clinical trials. nih.govoup.com These models often aim to replicate the complex pathophysiology of HF, which includes sympathetic nervous system overactivation, endothelial dysfunction, and adverse cardiac remodeling. oup.com
Animal models of diet-induced obesity, which can lead to cardiac dysfunction, have been used to study nebivolol's effects. In obese rats, nebivolol treatment prevented excess cardiac lipid accumulation and myocardial mitochondrial dysfunction. It also attenuated the secretion of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome in the myocardium. These beneficial effects were associated with an increase in cardiac β3-adrenergic receptor expression and a reversal of the reduction in endothelial nitric oxide synthase (eNOS).
The transgenic (mRen2) rat, which overexpresses the mouse renin gene and develops hypertension, LV hypertrophy, and diastolic dysfunction, serves as another valuable model. In these rats, nebivolol has been shown to improve diastolic function and reduce myocardial fibrosis. physiology.org These improvements are linked to reductions in oxidative stress, highlighting the compound's pleiotropic effects that are beneficial in the context of heart failure. nih.govphysiology.org
Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are crucial in preclinical studies of this compound to non-invasively assess its effects on cardiac structure and function over time.
Echocardiography is a widely used technique in animal models. In a rat model of myocardial infarction, echocardiography was used to evaluate left ventricular diameters, volumes, and diastolic filling parameters. This imaging modality demonstrated that nebivolol treatment significantly attenuated ventricular remodeling post-MI. physiology.orgresearchgate.net
Cine-Magnetic Resonance Imaging (MRI) offers superior spatial and temporal resolution for visualizing the entire heart and accurately estimating cardiac dimensions and volumes. nih.gov In studies using transgenic (mRen2) rats, a model for hypertension and diastolic dysfunction, in vivo cine-MRI was employed to determine left ventricular systolic and diastolic functions. physiology.orgnih.gov This technique allowed for the precise measurement of parameters like diastolic relaxation time and isovolumic filling rates, revealing that nebivolol treatment improved diastolic function. nih.gov
Radiopharmaceutical Imaging , while more exploratory, has also been investigated. A novel radiopharmaceutical, 99mTc-nebivolol, was developed for imaging myocardial β1-adrenoceptors. In vivo studies in mice showed significant uptake of this tracer in the heart, which was reduced by pre-dosing with non-radiolabeled nebivolol, confirming its specificity. researchgate.net This suggests a potential application for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) in quantifying receptor density and assessing the therapeutic targeting of nebivolol. researchgate.net
Table 2: Application of Advanced Imaging in Preclinical Nebivolol Research
| Imaging Technique | Animal Model | Key Parameters Assessed | Major Finding |
|---|---|---|---|
| Echocardiography | Rat (Myocardial Infarction) | LV diameters, volumes, ejection fraction physiology.orgresearchgate.net | Nebivolol attenuates adverse ventricular remodeling. physiology.orgresearchgate.net |
| Cine-MRI | Transgenic (mRen2) Rat | LV systolic & diastolic function, filling rates physiology.orgnih.gov | Nebivolol improves diastolic dysfunction. nih.gov |
| Radiotracer Imaging (99mTc-nebivolol) | Albino Mice | In vivo uptake (%ID/g organ) researchgate.net | Tracer shows high specificity for myocardial β1-adrenoceptors. researchgate.net |
Biochemical and Molecular Biology Assays in Tissue Samples
A variety of biochemical and molecular biology assays are employed on tissue samples from preclinical models to dissect the mechanisms of action of this compound at a subcellular level.
Western Blotting and qRT-PCR are used to quantify changes in protein and gene expression, respectively. For instance, in diet-induced obese rats, western blotting was used to measure the protein expression of Brain Natriuretic Peptide (BNP) and Collagen-I as markers of cardiac stress and fibrosis. In the same model, qRT-PCR analyzed the mRNA levels of genes involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM.
Immunostaining and Immunofluorescence allow for the visualization and localization of specific proteins within tissue sections. In salt-loaded SHRs, cardiac angiotensin II immunostaining was used to demonstrate that nebivolol reduced its levels within the heart tissue. nih.gov Similarly, immunofluorescence for NADPH oxidase subunits like Rac1 and p47phox has been used in the mRen2 rat model to show that nebivolol reduces the expression of these key components of oxidative stress pathways. nih.gov
Enzyme Activity Assays are conducted to measure the functional activity of key enzymes. In a rabbit model of ischemia-reperfusion, spectrophotometric assays were used to measure the activity of enzymes like superoxide dismutase (SOD), xanthine oxidase (XO), and myeloperoxidase (MPO) in spinal cord homogenates. nih.gov These assays showed that nebivolol treatment prevented the pathological increase in their activities. nih.gov Additionally, NADPH oxidase activity assays in myocardial tissue from mRen2 rats confirmed that nebivolol reduces this major source of reactive oxygen species. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Angiotensin II |
| Peroxynitrite |
| Superoxide dismutase |
| Xanthine oxidase |
| Adenosine deaminase |
| Myeloperoxidase |
| Glutathione peroxidase |
| Malondialdehyde |
| Nitric oxide |
| Brain Natriuretic Peptide |
Emerging Research Areas and Future Directions
Potential Therapeutic Applications Beyond Approved Indications
Emerging evidence from preclinical and clinical studies suggests that nebivolol (B1214574) hydrochloride may offer therapeutic benefits in several conditions beyond its current approved uses. These potential applications are primarily linked to its ability to improve endothelial function, reduce oxidative stress, and modulate inflammatory pathways.
Microvascular angina (MVA) is a condition characterized by chest pain in the absence of obstructive coronary artery disease, often attributed to dysfunction of the small coronary blood vessels. indexcopernicus.com Nebivolol's vasodilatory and antioxidant properties make it a promising candidate for the treatment of MVA, particularly in women, who are disproportionately affected by this condition. indexcopernicus.comclinicaltrials.gov
A 12-week, open-label clinical study investigated the effects of nebivolol (5-10 mg daily) on angina, quality of life, and cardiopulmonary function in women with MVA. indexcopernicus.com The results demonstrated a significant improvement in anginal stability. indexcopernicus.com Notably, while the peak heart rate was lower, as expected with a beta-blocker, the peak oxygen pulse was significantly higher, and peak oxygen consumption remained unchanged, suggesting a potential improvement in cardiac stroke volume or peripheral oxygen extraction. indexcopernicus.com
Interactive Data Table: Clinical Study of Nebivolol in Microvascular Angina
| Parameter | Baseline (Mean ± SD) | 12 Weeks (Mean ± SD) | p-value |
|---|---|---|---|
| Anginal Stability | 29.2 ± 18.8 | 83.3 ± 25.8 | 0.034 |
| Peak Heart Rate (beats/min) | 145 ± 17 | 119 ± 11 | <0.001 |
| Peak O2 Pulse (mL/beat) | 11.0 ± 2.5 | 13.1 ± 2.3 | <0.01 |
| Peak VO2 (mL/kg/min) | 22.9 ± 6.3 | 22.0 ± 4.8 | 0.41 |
Pulmonary hypertension is a serious condition characterized by high blood pressure in the arteries of the lungs. Research in animal models suggests that nebivolol may have a beneficial effect on this condition. In a study using a monocrotaline-induced pulmonary hypertension model in rats, treatment with nebivolol (10 mg/kg, once or twice daily) was found to attenuate the development of pulmonary hypertension, reduce right ventricular hypertrophy, and improve the remodeling of pulmonary arteries. researchgate.netnih.gov Another study in the same rat model showed that nebivolol was more effective than the first-generation beta-blocker metoprolol (B1676517) in improving cardiac function and pulmonary vascular remodeling. nih.govjacc.org These positive effects are thought to be linked to nebivolol's ability to induce vasodilation through nitric oxide production. researchgate.netnih.gov
Interactive Data Table: Preclinical Study of Nebivolol in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Parameter | Control | Monocrotaline + Placebo | Monocrotaline + Nebivolol (10 mg/kg/day) | Monocrotaline + Nebivolol (10 mg/kg twice daily) |
|---|---|---|---|---|
| Mean Pulmonary Arterial Pressure (mmHg) | Lower | Significantly Higher | Significantly Lower than Placebo | Significantly Lower than Placebo |
| RV/(LV+S) Ratio (Right Ventricular Hypertrophy) | Lower | Significantly Higher | Significantly Lower than Placebo | Significantly Lower than Placebo |
| Pulmonary Artery Remodeling | Normal | Marked Medial Thickening | Less Medial Thickening | Less Medial Thickening |
Certain chemotherapy agents, such as doxorubicin (B1662922), can have toxic effects on the heart. The antioxidant and nitric oxide-potentiating properties of nebivolol have led to investigations into its potential cardioprotective role in this context.
A prospective, randomized study included 60 women with HER2-negative breast cancer undergoing doxorubicin treatment. nih.govtandfonline.com Thirty patients received nebivolol 5 mg daily during chemotherapy, while the other 30 were in the control group. nih.govpharmacytimes.com After six cycles of doxorubicin, the nebivolol-treated group showed no significant alterations in left ventricular systolic and diastolic function, whereas the control group exhibited a significant decrease in myocardial velocities and ventricular deformation, indicative of subclinical cardiac dysfunction. nih.govnih.gov Specifically, significant changes in tissue Doppler and speckle tracking imaging parameters were observed in 66% of the control group compared to only 23% of the nebivolol group. nih.gov
Interactive Data Table: Clinical Study of Nebivolol in Doxorubicin-Induced Cardiotoxicity
| Study Group | Number of Patients | Intervention | Key Findings |
|---|---|---|---|
| Nebivolol Group | 30 | Nebivolol 5 mg daily during chemotherapy | No significant alterations in LV systolic and diastolic function. nih.gov |
| Control Group | 30 | No nebivolol | Significant decrease in myocardial velocities and ventricular deformation, indicating LV diastolic and systolic dysfunction. nih.gov |
Diabetic neuropathy is a common complication of diabetes characterized by nerve damage. Oxidative stress and impaired nitric oxide bioavailability are implicated in its pathogenesis. A study in streptozotocin-induced diabetic rats, a model for type 1 diabetes, explored the neuroprotective effects of nebivolol. nih.govinotiv.com
Diabetic rats treated with subtherapeutic doses of nebivolol (1 and 2 mg/kg, p.o./day) for 8 weeks showed significant improvements in thermal hyperalgesia, grip strength, and motor coordination. nih.gov Furthermore, nebivolol treatment reduced levels of malondialdehyde (a marker of oxidative stress), tumor necrosis factor-α (a pro-inflammatory cytokine), and nitrite. nih.gov It also increased the levels of the antioxidant enzymes superoxide (B77818) dismutase and catalase in the sciatic nerve. nih.gov These findings suggest that nebivolol's antioxidant and nitric oxide-potentiating activities may help prevent or mitigate diabetic neuropathy. clinicaltrials.govnih.gov
Interactive Data Table: Preclinical Study of Nebivolol in Streptozotocin-Induced Diabetic Neuropathy in Rats
| Parameter | Diabetic Control | Diabetic + Nebivolol (1 mg/kg) | Diabetic + Nebivolol (2 mg/kg) |
|---|---|---|---|
| Thermal Hyperalgesia | Increased | Significantly Improved | Significantly Improved |
| Grip Strength | Decreased | Significantly Improved | Significantly Improved |
| Motor Coordination | Impaired | Significantly Improved | Significantly Improved |
| Malondialdehyde Levels | Increased | Significantly Reduced | Significantly Reduced |
| Superoxide Dismutase Levels | Decreased | Significantly Increased | Significantly Increased |
| Catalase Levels | Decreased | Significantly Increased | Significantly Increased |
Overactive bladder is a condition characterized by urinary urgency, with or without incontinence. Interestingly, nebivolol exhibits agonistic activity on the β3-adrenergic receptor, which is located in the urinary bladder and plays a role in detrusor muscle relaxation. nih.govnih.gov
An experimental study in spontaneously hypertensive rats (SHR), which serve as a model for both hypertension and OAB, investigated the effects of nebivolol. nih.govnih.govarchivesofmedicalscience.comresearchgate.net The administration of nebivolol (0.05 mg/kg daily for 14 days) resulted in an improvement of cystometric parameters characteristic of OAB. nih.govnih.govarchivesofmedicalscience.com Nebivolol treatment also normalized blood pressure in the SHR. nih.govnih.govarchivesofmedicalscience.com Additionally, levels of biomarkers associated with OAB, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), were elevated in SHR and were significantly decreased by nebivolol treatment. researchgate.netarchivesofmedicalscience.com
Interactive Data Table: Preclinical Study of Nebivolol in Overactive Bladder in Spontaneously Hypertensive Rats
| Parameter | Wistar-Kyoto (Control) | Spontaneously Hypertensive Rat (SHR) | SHR + Nebivolol (0.05 mg/kg/day) |
|---|---|---|---|
| Cystometric Parameters (OAB) | Normal | Abnormal (characteristic of OAB) | Improved/Normalized |
| Blood Pressure | Normal | Hypertensive | Normalized |
| Bladder Biomarkers (BDNF, NGF, IL-6, TNF-α, IL-1β) | Normal | Elevated | Significantly Decreased |
Elucidating Mechanisms of Action in Specific Disease States
The therapeutic potential of nebivolol in these emerging areas is intrinsically linked to its unique mechanisms of action, particularly its influence on the nitric oxide pathway and its ability to counteract oxidative stress.
Nebivolol enhances the bioavailability of nitric oxide, a key molecule in vasodilation and endothelial health. nih.govresearchgate.net It achieves this through the stimulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govmdpi.com This effect is mediated, at least in part, by its agonist activity at the β3-adrenergic receptor. researchgate.netresearchgate.netnih.gov In the heart, nebivolol has been shown to induce NO production through the activation of β3-adrenergic receptors, leading to the overexpression of inducible nitric oxide synthase (iNOS). ahajournals.org
The antioxidant properties of nebivolol also play a crucial role. It can directly scavenge reactive oxygen species and inhibit NADPH oxidase, a major source of oxidative stress in the vasculature. nih.govresearchgate.net By reducing oxidative stress, nebivolol helps to preserve the function of eNOS and maintain the balance of vasoactive substances. researchgate.net These mechanisms, which contribute to improved endothelial function, are central to its potential therapeutic effects in conditions like microvascular angina, pulmonary hypertension, and diabetic neuropathy, where endothelial dysfunction is a key pathophysiological feature. nih.govsemanticscholar.org
Biomarker Discovery and Validation for Treatment Response and Prognosis
The identification of reliable biomarkers to predict patient response to nebivolol hydrochloride and to determine long-term prognosis is a developing area of research. Studies have begun to explore the effects of nebivolol on various neurohormones, cytokines, and markers of nitric oxide activity, particularly in specific patient populations such as elderly individuals with heart failure. However, current research has not yet yielded definitive biomarkers.
One study investigating a range of neurohormones, cytokines, and markers of nitric oxide activity in elderly heart failure patients found no significant changes directly attributable to nebivolol treatment when compared to a placebo. For instance, while there was a numerical increase in NT-ProBNP in the nebivolol group, it was not statistically significant. These findings suggest that the mechanistic effects of beta-blockers on these particular biomarkers in heart failure may be complex and require further investigation.
Other research has alluded to the potential of inflammatory and fibrotic biomarkers. For example, studies in spontaneously hypertensive rats have shown that nebivolol was more effective than non-vasodilating beta-blockers in preventing organ damage, which was associated with a reduction in the local expression of fibrotic and inflammatory biomarkers such as TGF-β, TNF-α, and IL-6. tandfonline.com While these findings are from preclinical models, they suggest a potential avenue for future research in human subjects to determine if these or other biomarkers could predict the protective effects of nebivolol and guide its use in clinical practice. Further studies are necessary to identify and validate specific biomarkers that can reliably predict treatment response and prognosis in patients receiving this compound.
Long-term Outcome Studies and Real-World Evidence
Long-term studies and the collection of real-world evidence are crucial for understanding the extended safety and efficacy profile of this compound. A significant long-term clinical trial, the SENIORS study, evaluated the effects of nebivolol in patients aged 70 years and older with heart failure. The results of this study demonstrated that treatment with nebivolol led to a reduction in the composite risk of all-cause mortality or cardiovascular hospital admission when compared to a placebo. tandfonline.com The beneficial effects were observed to begin after six months of treatment and continued to increase with longer-term administration. tandfonline.com
Further real-world evidence comes from studies such as the BENEFIT KOREA study, which assessed the efficacy and safety of nebivolol in Korean patients with essential hypertension. This observational study confirmed that once-daily nebivolol, either as a monotherapy or as an add-on therapy, significantly reduced both systolic and diastolic blood pressure in a real-world clinical setting, with a favorable safety profile. bwise.krresearchgate.net A 9-month extension study of three phase III trials also demonstrated that nebivolol produced sustained reductions in blood pressure over the long term and was well-tolerated. biospace.com
| Study | Patient Population | Key Findings | Reference |
|---|---|---|---|
| SENIORS | Patients ≥70 years with heart failure | Reduced composite risk of all-cause mortality or cardiovascular hospital admission compared to placebo. | tandfonline.com |
| BENEFIT KOREA | Korean patients with essential hypertension | Significantly reduced systolic and diastolic blood pressure as monotherapy or add-on therapy in a real-world setting. | bwise.krresearchgate.net |
| 9-Month Extension Study | Patients with stage I to II hypertension | Produced sustained long-term blood pressure reductions and was well-tolerated. | biospace.com |
Comparative effectiveness research is essential for positioning this compound among other antihypertensive agents. A meta-analysis of twelve randomized controlled studies indicated that nebivolol 5 mg achieved similar or better rates of treatment response and blood pressure normalization compared to other drug classes, including ACE inhibitors, and other antihypertensive drugs combined. researchgate.netnih.gov This analysis also suggested that nebivolol had a tolerability profile similar to placebo and significantly better than losartan, calcium channel antagonists, and other beta-blockers. researchgate.netnih.gov
In direct comparisons, nebivolol has demonstrated comparable blood pressure-lowering effects to other beta-blockers like atenolol (B1665814) and bisoprolol (B1195378), angiotensin-converting enzyme inhibitors such as lisinopril (B193118) and enalapril, the angiotensin-receptor blocker telmisartan, and calcium channel blockers like nifedipine (B1678770) and amlodipine. researchgate.net However, some research suggests that third-generation beta-blockers, including nebivolol, may be less effective than other first-line antihypertensive medications, such as ACE inhibitors and thiazide diuretics, in reducing the risk of stroke. cardiovascularbusiness.com
One study comparing nebivolol with bisoprolol in hypertensive patients found that nebivolol showed a numerically greater reduction in cardiovascular events, although the difference was not statistically significant. nih.gov Another study found that nebivolol was superior to bisoprolol in achieving optimum blood pressure reduction by a small margin. semanticscholar.org
| Comparator | Key Findings | Reference |
|---|---|---|
| Other Antihypertensive Drug Classes (Combined) | Similar or better rates of treatment response and blood pressure normalization. | researchgate.netnih.gov |
| Losartan, CCAs, Other Beta-Blockers | Significantly better tolerability. | researchgate.netnih.gov |
| Atenolol, Bisoprolol, Lisinopril, Enalapril, Telmisartan, Nifedipine, Amlodipine | Comparable antihypertensive efficacy. | researchgate.net |
| ACE inhibitors, Thiazide Diuretics | Potentially higher risk of stroke compared to these agents. | cardiovascularbusiness.com |
| Bisoprolol | Numerically more, but not statistically significant, reduction in cardiovascular events. Showed superiority in blood pressure reduction in another study. | nih.govsemanticscholar.org |
With the availability of generic nebivolol, comparative studies between the generic and brand-name versions are of significant interest. theskepticalcardiologist.com A real-world pharmacovigilance study based on the FDA Adverse Event Reporting System (FAERS) database from 2004 to 2022 was conducted to investigate safety differences between generic nebivolol (GN) and brand nebivolol (BN). nih.gov
This study analyzed 2,200 adverse event reports for brand nebivolol and 346 for generic nebivolol. nih.gov The analysis identified 37 adverse events with signals of disproportionality, of which 33 were positive signals. Notably, 21 of these positive signals were not previously listed on the drug's label. nih.gov A heterogeneity analysis of the adverse event signals between the generic and brand versions found that the generic formulation generally showed a higher adverse event signal value. Specifically, 15 adverse events, primarily in the cardiac, neurological, and psychiatric systems, showed a statistically significantly higher risk with generic nebivolol. nih.govnih.gov These findings suggest that the risk of certain adverse effects may be higher with generic nebivolol compared to the brand-name product, warranting further investigation. nih.gov
Pharmacogenomic-Guided Therapy Optimization
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a promising area for optimizing this compound therapy. Nebivolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. nih.gov Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs). nih.gov
These genetic differences can influence the pharmacokinetics of nebivolol. For instance, plasma concentrations, the area under the plasma concentration-time curve, and clearance of nebivolol have been shown to be consistently different between normal metabolizers and poor metabolizers. nih.gov The active isomer, d-nebivolol, has a half-life of about 12 hours in fast CYP2D6 metabolizers and 19 hours in slow metabolizers. nih.gov
Despite these pharmacokinetic differences, current evidence suggests that CYP2D6 pharmacogenetics have little to no impact on the efficacy or the incidence of adverse effects associated with beta-blockers, including nebivolol. nih.gov Other genes that have been studied for their association with beta-blocker response include ADRB1, ADRB2, and GRK5. nih.gov However, more research is needed to determine if pharmacogenomic testing can be translated into clinical practice to guide the dosing and selection of nebivolol for individual patients to maximize efficacy and minimize potential risks.
Combination Therapies and Synergistic Effects
This compound is frequently used in combination with other antihypertensive agents to achieve better blood pressure control. The combination of nebivolol with valsartan (B143634), an angiotensin II receptor blocker (ARB), has been a particular focus of research. nih.govtandfonline.com This combination is based on their complementary mechanisms of action. nih.gov Clinical studies have shown that the nebivolol/valsartan single-pill combination provides greater blood pressure-reducing efficacy than either component used as monotherapy, with comparable tolerability. nih.gov
A biomarkers substudy of a large randomized trial demonstrated that the nebivolol/valsartan combination prevented the increase in plasma renin activity that is often seen with valsartan monotherapy. nih.gov Furthermore, a greater reduction in plasma aldosterone (B195564) was observed with the highest dose of the combination therapy compared to valsartan alone. nih.gov Additive, and in some cases synergistic, effects on blood pressure reduction have been noted with this combination, which have not been consistently observed with other beta-blocker/RAAS inhibitor combinations. nih.gov
Nebivolol has also been shown to be effective in reducing systolic and diastolic blood pressure when used as an add-on therapy to other antihypertensives, including angiotensin-converting enzyme inhibitors and calcium channel blockers. researchgate.net The use of single-pill combinations may also lead to improved medication persistence, which in turn can result in decreased cardiovascular events and reduced all-cause mortality in hypertensive patients. tandfonline.com
Novel Formulations and Delivery Systems
Research into novel formulations and delivery systems for this compound is primarily focused on overcoming its low aqueous solubility and extensive first-pass metabolism, which contribute to its variable oral bioavailability. asiapharmaceutics.infoscielo.br Several innovative approaches are being explored to enhance its dissolution and absorption.
Self-nanoemulsifying drug delivery systems (SNEDDS) have emerged as a promising strategy. These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water nanoemulsions upon gentle agitation in the gastrointestinal tract. researchgate.net Studies have shown that SNEDDS formulations can significantly increase the dissolution rate and permeability of nebivolol compared to conventional drug suspensions. asiapharmaceutics.info Solid-SNEDDS (S-SNEDDS) have also been developed to present the drug at a molecular level in a nanoemulsion form, which may enhance bioavailability by increasing solubility and promoting intestinal lymphatic transport, thereby bypassing hepatic first-pass metabolism. researchgate.net
Other novel formulations that have been investigated include:
Microemulsion systems: These have been shown to improve the permeability of nebivolol by increasing its lipophilicity. researchgate.net Immediate-release self-microemulsifying tablets have also been developed to enhance solubility and dissolution. scielo.brpharmaexcipients.com
Tablets with cyclodextrins: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBEβCD), as complexing agents has been shown to improve the solubility and dissolution properties of nebivolol. nih.gov
Other approaches include the development of solid dispersions with hydrophilic polymers, nanosuspension tablets, nanofibrous sheets, and liquisolid compacts. nih.gov
These novel delivery systems hold the potential to improve the therapeutic efficacy of this compound by enhancing its bioavailability.
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying Nebivolol hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC and HPTLC are widely used. For HPLC, a mobile phase of 50 mM KH₂PO₄ buffer (pH 3.0) and acetonitrile (45:55 v/v) with detection at 282 nm achieves retention times of ~3.76 min . HPTLC employs silica gel plates with toluene-methanol-triethylamine (3.8:1.2:0.2 v/v/v), yielding an Rf of 0.33 ± 0.02 and linearity between 500–3000 ng/spot . UV spectroscopy at 282 nm in pH 7.4 buffer is also validated for bulk analysis, with calibration curves spanning 2–10 µg/mL . Validation includes precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ (e.g., 63.10 ng/spot for HPTLC) .
Q. How is the solubility profile of this compound determined during preformulation studies?
- Methodological Answer : Solubility is assessed in solvents like ethanol (4.4 mg/mL), DMSO (44.2 mg/mL), and surfactants (e.g., Cremophore RH 40: 157.83 mg/mL) using shake-flask or bar-diagram methods. Nonionic surfactants and oils (e.g., polyethylene glycol 400) are screened under controlled agitation (e.g., 24 hrs, 37°C) to identify optimal solubility enhancers .
Advanced Research Questions
Q. How can Central Composite Design (CCD) optimize transdermal delivery systems for this compound?
- Methodological Answer : CCD is applied to evaluate polymer combinations (e.g., HPMC K15M and Eudragit S100) and plasticizers (e.g., triethyl citrate 10% w/w). Responses like folding endurance, tensile strength, and in vitro flux are modeled statistically. For example, a 9-formulation design identified optimal drug release (88.33% in 120 min) and flux (12.5 µg/cm²/hr) using regression analysis . FTIR and DSC confirm drug-polymer compatibility by verifying no shifts in key peaks (e.g., Nebivolol’s O-H stretch at 3350 cm⁻¹) .
Q. What formulation strategies improve the dissolution rate and bioavailability of this compound in solid dosage forms?
- Methodological Answer : Liquisolid compacts using Fujicalin (carrier) and Aerosil 200 (coating) enhance dissolution by converting the drug into a liquid-loaded powder. Optimized formulations (e.g., LS-3N) achieve 88.33% release in 120 min, fitting the Peppas model (n > 0.45, indicating non-Fickian diffusion) . Self-microemulsifying drug delivery systems (SMEDDS) with Cremophore RH 40 increase solubility 150-fold, enabling >75% drug release in 30 min .
Q. How do researchers assess drug-polymer compatibility in transdermal formulations?
- Methodological Answer : FTIR and DSC are critical. For instance, Nebivolol’s compatibility with Eudragit RL100 is confirmed by unchanged FTIR peaks (e.g., C-F stretch at 1100 cm⁻¹) and DSC thermograms showing no melting point depression. Accelerated stability studies (40°C/75% RH for 6 months) further validate compatibility by monitoring physicochemical changes .
Q. How are degradation products of this compound analyzed under stress conditions?
- Methodological Answer : Forced degradation (acid/alkali hydrolysis, oxidation, photolysis) is followed by HPTLC or HPLC. For example, oxidative degradation with H₂O₂ produces a product resolvable on HPTLC (Rf 0.45 vs. 0.33 for intact drug). Mass spectrometry identifies degradation pathways, such as hydroxylation of the benzopyran ring . Method specificity is confirmed by resolution factors >2 between degradation peaks and the parent compound .
Data Contradiction Analysis
- Solubility Variability : Reported solubility in DMSO ranges from 44.2 mg/mL to 60 mg/mL . This discrepancy may arise from differences in experimental conditions (e.g., sonication duration, temperature). Researchers must standardize protocols to ensure reproducibility.
- Bioavailability Enhancement : Liquisolid compacts report higher dissolution than SMEDDS , but SMEDDS may offer better intestinal permeation. Comparative studies under biorelevant conditions (e.g., simulated gastric fluid) are needed to resolve this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
